(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDNFCWBWHATSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375029 | |
| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-50-4, 113265-44-4 | |
| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113265-44-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
CAS Number: 113265-44-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery.[1] Its structural features, including a trifluoromethyl group, a methyl group, and a hydroxymethyl substituent on the pyridine ring, confer unique physicochemical properties that are advantageous for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 113265-44-4 |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Purity | Typically ≥95% for research applications[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes, primarily involving the construction or modification of the pyridine ring. Two prominent methods are the modified Hantzsch pyridine synthesis and synthesis from halogenated precursors.
Modified Hantzsch Pyridine Synthesis
This approach involves the condensation of a β-ketoester, an aldehyde, and an enamine to form a dihydropyridine, which is subsequently oxidized to the pyridine ring.
Experimental Protocol:
Workflow for Modified Hantzsch Synthesis
Caption: General workflow for the modified Hantzsch pyridine synthesis.
Synthesis from Halogenated Precursors
This is a common and versatile method that involves the use of a pre-functionalized pyridine ring, such as a chloropyridine derivative.
Experimental Protocol:
While a specific, detailed protocol for the synthesis of this compound from a halogenated precursor is not publicly available, a representative procedure for a similar transformation is described for the synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. This can serve as a model for the likely steps involved.
-
Starting Material: 2-Chloro-6-trifluoromethylnicotinic acid.
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Work-up: The reaction is typically quenched by the careful addition of water and an aqueous base (e.g., NaOH solution).
-
Purification: The crude product is then purified, often by silica gel column chromatography, to yield the desired alcohol.[2]
General Reaction Scheme
Caption: General synthetic approach from a halogenated precursor.
Quantitative Data
The following table summarizes available quantitative data from synthetic procedures related to trifluoromethylpyridine derivatives.
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Hantzsch Synthesis (Oxidation) | Dihydropyridine intermediate, MnO₂ | 2-Methyl-6-(trifluoromethyl)pyridine | - | BenchChem |
| Hantzsch Synthesis (Reduction) | 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylate, NaBH₄ | This compound | 55-60 | BenchChem |
| Bromination | This compound, PBr₃ | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 71 | BenchChem |
Biological Activity and Signaling Pathways
This compound has been identified as a key intermediate in the synthesis of inhibitors targeting Ghrelin O-acyltransferase (GOAT).[3]
The Ghrelin O-acyltransferase (GOAT) Signaling Pathway
GOAT is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone that plays a significant role in appetite stimulation and energy homeostasis. The acylation of ghrelin at its third serine residue is essential for its biological activity, enabling it to bind to its receptor, the growth hormone secretagogue receptor (GHSR). By inhibiting GOAT, the production of acylated ghrelin is reduced, leading to a decrease in appetite and food intake. This makes GOAT an attractive therapeutic target for the treatment of obesity and related metabolic disorders.[4]
Ghrelin Acylation and GOAT Inhibition Pathway
Caption: Simplified signaling pathway of ghrelin acylation and its inhibition.
Downstream Effects of GOAT Inhibition
Inhibition of GOAT leads to a reduction in acylated ghrelin levels, which in turn attenuates signaling through the GHSR. This has been shown to have downstream effects on cellular metabolism, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. This signaling cascade is involved in regulating autophagy and lipid metabolism.[5]
Downstream Signaling of GOAT Inhibition
Caption: Downstream effects of GOAT inhibition on cellular metabolism.
Experimental Protocols for Biological Assays
GOAT Inhibition Assay
A common method to assess the inhibitory potential of compounds against GOAT is a cell-based assay using a stable cell line co-expressing proghrelin and GOAT.
Experimental Protocol Outline:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) co-expressing human proghrelin and human GOAT in appropriate culture medium.
-
Compound Treatment: Seed the cells in multi-well plates and treat with varying concentrations of the test compound, such as a derivative of this compound.
-
Incubation: Incubate the cells for a defined period to allow for ghrelin acylation and inhibition.
-
Lysis and Sample Collection: Lyse the cells and collect the supernatant containing both acylated and unacylated ghrelin.
-
Quantification: Measure the concentrations of acylated and total ghrelin using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of ghrelin acylation and determine the IC₅₀ value of the inhibitor.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring specialized methods, provides access to a scaffold with desirable properties for drug development. The application of its derivatives as inhibitors of GOAT highlights its potential in the development of therapeutics for metabolic diseases. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. [PDF] Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides | Semantic Scholar [semanticscholar.org]
- 3. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ghrelin o-acyltransferase attenuated lipotoxicity by inducing autophagy via AMPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physical Properties of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physical properties are fundamental to its handling, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its molecular structure, weight, and other identifier information. While specific experimental data for melting point, boiling point, and solubility remain limited in publicly accessible literature, this guide establishes a foundation for researchers working with this molecule.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group.
-
IUPAC Name: this compound
-
CAS Number: 113265-44-4[1]
-
Molecular Formula: C₈H₈F₃NO[1]
-
Molecular Weight: 191.15 g/mol [1]
The structural arrangement of these functional groups significantly influences the molecule's chemical reactivity and physical behavior. The trifluoromethyl group, a strong electron-withdrawing group, impacts the electron density of the pyridine ring, while the hydroxymethyl group provides a site for further chemical modifications and contributes to its polarity.
Tabulated Physical Properties
| Property | Value | Source |
| CAS Number | 113265-44-4 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the currently available literature. However, standard methodologies for determining melting point, boiling point, and solubility of organic compounds would be applicable.
Proposed Method for Melting Point Determination
A standard capillary melting point apparatus could be utilized. A small, dry sample of the compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded as the melting point.
Proposed Method for Boiling Point Determination
For the determination of the boiling point, a distillation apparatus would be suitable. The compound would be heated in a flask connected to a condenser, and the temperature at which the liquid boils and its vapor condenses would be recorded as the boiling point at a given pressure.
Proposed Method for Solubility Assessment
A qualitative and quantitative assessment of solubility in various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane) at a specified temperature (e.g., 25°C) would be performed. This would involve adding a known amount of the solute to a known volume of the solvent and observing for dissolution. For quantitative analysis, techniques such as gravimetric analysis after solvent evaporation or spectroscopic methods could be employed.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, culminating in the determination of its physical properties.
Conclusion
This technical guide consolidates the currently available physical property information for this compound. While foundational data such as molecular formula and weight are established, there is a clear need for experimental determination and publication of its melting point, boiling point, and solubility in various solvents. The outlined experimental approaches and logical workflow provide a roadmap for researchers to obtain these critical data points, which will be invaluable for the broader scientific community engaged in the development of novel pharmaceuticals and agrochemicals.
References
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals
An In-depth Review of a Potent Ghrelin O-acyltransferase (GOAT) Inhibitor
This technical guide provides a comprehensive overview of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT).
Chemical Structure and Physicochemical Properties
This compound is a pyridine derivative characterized by a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl substituent at the 3-position of the pyridine ring.[1] The presence of the trifluoromethyl group is a key structural feature that enhances the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The hydroxymethyl group provides a versatile handle for further synthetic modifications, making it a valuable building block in the synthesis of more complex bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113265-44-4 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 191.1 °C at 760 mmHg (for a similar isomer) | [3] |
| Melting Point | Not Available | |
| Water Solubility | Slightly inferior solubility in water | [4] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [4] |
| InChI Key | Not Available for this specific isomer, but related structures are documented. |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through multi-step processes, often starting from commercially available pyridine precursors. While specific, detailed protocols for this exact molecule are proprietary, general synthetic strategies can be inferred from the literature.
Experimental Protocol: General Synthesis Approach
A plausible synthetic route involves the following key transformations:
-
Halogenation of a Picoline Precursor: The synthesis may commence with a substituted picoline (methylpyridine) that undergoes halogenation at the methyl group.
-
Fluorination: The halogenated intermediate is then subjected to a fluorination reaction to introduce the trifluoromethyl group. This can be achieved using reagents like potassium fluoride in a high-boiling solvent such as dimethyl sulfoxide (DMSO).[4]
-
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position through various methods. One common approach is the formylation of the pyridine ring followed by reduction.
-
Purification: The final product is typically purified using standard techniques such as column chromatography on silica gel or recrystallization to achieve high purity.[1]
Biological Activity and Mechanism of Action
The primary biological target of this compound is Ghrelin O-acyltransferase (GOAT), a crucial enzyme in the activation of the hormone ghrelin.[1]
Ghrelin O-acyltransferase (GOAT) Inhibition
Ghrelin, often referred to as the "hunger hormone," requires acylation with an octanoyl group on its third serine residue to become biologically active. This process is catalyzed by GOAT. The active form, acyl-ghrelin, binds to the growth hormone secretagogue receptor 1a (GHS-R1a), stimulating appetite, food intake, and promoting fat storage.
This compound acts as an inhibitor of GOAT, thereby preventing the acylation of ghrelin. This leads to a decrease in the levels of active acyl-ghrelin, which in turn reduces the activation of the GHS-R1a receptor. By inhibiting this pathway, the compound has the potential to modulate energy balance and glucose metabolism, making it a promising candidate for the treatment of obesity and type 2 diabetes.[5]
Downstream Signaling Pathway of GOAT Inhibition
The inhibition of GOAT by this compound initiates a cascade of downstream cellular events. A simplified representation of this signaling pathway is depicted below.
Therapeutic Potential and Applications
The unique mechanism of action of this compound as a GOAT inhibitor opens up several potential therapeutic avenues.
-
Obesity and Metabolic Syndrome: By reducing appetite and potentially improving glucose metabolism, this compound is a strong candidate for the development of anti-obesity drugs. Its ability to modulate energy homeostasis addresses a key factor in metabolic syndrome.
-
Type 2 Diabetes: The link between ghrelin signaling and insulin sensitivity suggests that GOAT inhibitors could play a role in the management of type 2 diabetes.
-
Oncology: Some studies have suggested a link between ghrelin signaling and the proliferation of certain cancer cells. One study highlighted the ability of this compound to inhibit GOAT as a potential application in treating obesity-related cancers by reducing cell proliferation.[1]
-
Alcohol Use Disorder: Emerging research has implicated the ghrelin system in reward-seeking behaviors, suggesting that GOAT inhibitors could be explored for the treatment of alcohol use disorder.
Experimental Protocols
Protocol 5.1: In Vitro GOAT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against GOAT.
-
Reagents and Materials:
-
Recombinant human GOAT enzyme
-
Ghrelin peptide (substrate)
-
Octanoyl-CoA (co-substrate)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Detection system (e.g., fluorescence-based or mass spectrometry-based)
-
-
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a microplate, add the GOAT enzyme, ghrelin peptide, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding octanoyl-CoA.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of acylated ghrelin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Experimental Workflow: GOAT Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro GOAT inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting the ghrelin pathway. Its potent inhibition of GOAT, coupled with the advantageous physicochemical properties conferred by the trifluoromethyl group, makes it a valuable lead compound for addressing a range of metabolic disorders and potentially other conditions. Further research into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. americanelements.com [americanelements.com]
- 4. 3-Pyridinemethanol, 6-Fluoro-2-Methyl- | Properties, Uses, Safety Data, Synthesis & Supplier Info - Advanced Chemical Reference [pipzine-chem.com]
- 5. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]
Molecular Weight of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
The molecular weight of the compound (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is 191.15 g/mol .[1] This pyridine derivative is noted for its trifluoromethyl group, which can enhance its biological activity.[1]
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol [1] |
| CAS Number | 113265-44-4[1][2] |
| InChI Key | PXDNFCWBWHATSU-UHFFFAOYSA-N[1] |
Structural Information
The structure of this compound consists of a pyridine ring with three substituents:
-
A methyl group at the 2-position.
-
A hydroxymethyl group at the 3-position.
-
A trifluoromethyl group at the 6-position.
The presence of the hydroxymethyl group provides a site for further synthetic modifications, making it a versatile intermediate in the development of more complex molecules.[1] The trifluoromethyl group is often incorporated to improve properties such as metabolic stability and binding affinity.[1]
Experimental Protocols
Due to the proprietary and varied nature of synthetic and experimental protocols, specific detailed methodologies for the synthesis and application of this compound are typically found in patented literature or specific research publications. However, a general experimental workflow for the characterization of such a compound would involve the following steps:
Diagram: General Characterization Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.
-
Synthesis: The compound is synthesized through a multi-step organic chemistry process.
-
Purification: The crude product is purified, often using techniques like column chromatography, to achieve a high degree of purity (typically ≥95%).[1]
-
Structural Elucidation: The chemical structure of the purified compound is confirmed using analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to determine the connectivity and chemical environment of the atoms.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of the final product.[1]
Applications in Research
This compound serves as a building block in medicinal chemistry and drug discovery.[1] Its structural features make it a valuable precursor for the synthesis of potential therapeutic agents, with investigations into its use for anticancer, antiviral, and metabolic applications.[1] The hydroxymethyl group, in particular, allows for various chemical transformations, enabling its use as an intermediate in the creation of more complex bioactive molecules.[1]
References
Unveiling the Solubility Profile of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
The following table provides a standardized format for recording experimentally determined solubility data for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. Researchers can populate this table with their findings to facilitate clear comparison across different solvents and conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Water | Shake-Flask / HPLC | ||||
| Ethanol | Shake-Flask / HPLC | ||||
| Methanol | Shake-Flask / HPLC | ||||
| Isopropyl Alcohol | Shake-Flask / HPLC | ||||
| Acetone | Shake-Flask / HPLC | ||||
| Acetonitrile | Shake-Flask / HPLC | ||||
| Dichloromethane | Shake-Flask / HPLC | ||||
| Ethyl Acetate | Shake-Flask / HPLC | ||||
| Hexane | Shake-Flask / HPLC | ||||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask / HPLC | ||||
| 5% Hydrochloric Acid (HCl) | Visual / Titration | ||||
| 5% Sodium Hydroxide (NaOH) | Visual / Titration | ||||
| 5% Sodium Bicarbonate (NaHCO₃) | Visual / Titration |
Experimental Protocols for Solubility Determination
A systematic approach is crucial for accurately determining the solubility of a compound. The following protocols are adapted from established methodologies for organic compounds.[5][6][7][8]
Qualitative Solubility Testing
This initial screening provides a general understanding of the compound's solubility characteristics in various solvent classes.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄
-
Litmus paper or pH meter
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[5]
-
Observe whether the compound dissolves completely. If it dissolves, it is considered soluble in that solvent.
-
If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic or basic.[8]
-
For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify potential acidic or basic functional groups.[5][7][8]
-
Compounds insoluble in aqueous acids and bases should be tested in concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups with oxygen or nitrogen.[8]
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvent
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Add an excess amount of the compound to a flask containing a known volume of the solvent.
-
Seal the flask and place it in a constant temperature shaker bath.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Filter the sample through a syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC method or another appropriate analytical technique.
-
Calculate the solubility in mg/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of an organic compound, starting from basic qualitative tests to more quantitative measures.
Caption: A flowchart illustrating the decision-making process for solubility testing.
References
Spectroscopic and Structural Elucidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the key pharmaceutical intermediate, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 113265-44-4). Due to the absence of publicly available, experimentally verified spectra, this document presents illustrative and predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also provided. The guide is intended to serve as a practical reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, aiding in the characterization and quality control of this important compound. A workflow for the general spectroscopic analysis of organic compounds is also presented.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the methyl and hydroxymethyl groups provide sites for further chemical modification. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound during synthesis and drug development processes. This guide outlines the expected spectroscopic data and provides standardized protocols for its acquisition.
Illustrative Spectroscopic Data
The following tables summarize the predicted and illustrative spectroscopic data for this compound.
Disclaimer: The data presented in this section is illustrative and based on typical values for similar chemical structures. It has not been experimentally verified for this specific compound. Researchers should obtain and interpret data from their own samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | H-4 |
| 7.50 | d | 1H | H-5 |
| 4.75 | s | 2H | -CH₂OH |
| 2.60 | s | 3H | -CH₃ |
| ~2.5 (broad) | s | 1H | -OH |
Table 2: Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C-2 |
| 148.0 (q, JCF ≈ 35 Hz) | C-6 |
| 138.0 | C-4 |
| 132.5 | C-3 |
| 123.0 (q, JCF ≈ 275 Hz) | -CF₃ |
| 118.5 | C-5 |
| 60.0 | -CH₂OH |
| 23.0 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Illustrative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | O-H stretch (hydroxyl) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1470 | Medium | C=C stretch (pyridine ring) |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Illustrative Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 191.06 | 100 | [M]⁺ (Molecular Ion) |
| 174.06 | 45 | [M - OH]⁺ |
| 162.05 | 80 | [M - CH₂OH]⁺ |
| 142.04 | 30 | [M - CF₃]⁺ |
| 114.05 | 55 | [M - CF₃ - CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Place a small amount of the solid sample on a clean, dry attenuated total reflectance (ATR) crystal.
-
Apply gentle pressure with the instrument's clamp to ensure good contact between the sample and the crystal.
-
Alternatively, for a KBr pellet, mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
Absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
-
Data Acquisition:
-
The mass spectrum is obtained using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
For ESI, the sample solution is infused directly into the ion source.
-
For EI, the sample is typically introduced via a gas chromatograph (GC-MS).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z values.
-
Workflow and Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is illustrative, it serves as a valuable reference for researchers working with this compound. The detailed, generalized experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data. Adherence to rigorous spectroscopic analysis is paramount for ensuring the identity, purity, and structural integrity of this and other critical pharmaceutical intermediates.
Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceutical compounds. The synthesis is presented in a two-stage process, commencing with the formation of the intermediate aldehyde, 2-methyl-6-(trifluoromethyl)nicotinaldehyde, followed by its selective reduction to the target alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Overview of the Synthesis Pathway
The synthesis of this compound is most commonly achieved through a two-step process:
-
Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: This intermediate can be prepared via a modified Hantzsch pyridine synthesis followed by a formylation reaction.
-
Reduction to this compound: The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent, typically sodium borohydride.
This pathway offers a reliable method for the preparation of the target molecule with good overall yield.
Experimental Protocols
Stage 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
This stage involves the construction of the substituted pyridine ring followed by the introduction of the formyl group.
2.1.1. Modified Hantzsch Pyridine Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine
This reaction constructs the pyridine ring from acyclic precursors.
-
Reaction:
-
Ethyl trifluoroacetoacetate, an ammonium source (e.g., ammonium acetate), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are reacted to form a dihydropyridine intermediate.
-
The dihydropyridine is then oxidized to the aromatic pyridine, 2-methyl-6-(trifluoromethyl)pyridine.
-
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl trifluoroacetoacetate (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in a suitable solvent such as acetic acid or ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add an oxidizing agent, such as manganese dioxide (MnO2) or nitric acid, portion-wise.
-
Stir the mixture at room temperature until the oxidation is complete (as monitored by TLC).
-
Filter the reaction mixture to remove the oxidant and any solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-methyl-6-(trifluoromethyl)pyridine.
-
2.1.2. Formylation of 2-Methyl-6-(trifluoromethyl)pyridine
This step introduces the aldehyde functionality at the 3-position of the pyridine ring.
-
Reaction: Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
-
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, 3.0 eq) in a suitable solvent like dichloromethane (DCM) to 0°C.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in DCM to the reaction mixture dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 2-methyl-6-(trifluoromethyl)nicotinaldehyde, is purified by column chromatography.
-
Stage 2: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
This final step converts the intermediate aldehyde to the target alcohol.
-
Reaction: Reduction of the aldehyde using sodium borohydride (NaBH₄).
-
Experimental Protocol:
-
Dissolve 2-methyl-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Quantitative Data
The following tables summarize the typical quantitative data for the synthesis pathway. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Hantzsch Synthesis | Ethyl trifluoroacetoacetate, Ethyl acetoacetate, Ammonium acetate | Acetic Acid, MnO₂ | Reflux, then RT | 4-6, then 2-4 | 60-75 | >95 |
| Formylation | 2-Methyl-6-(trifluoromethyl)pyridine | POCl₃, DMF, DCM | 0 to Reflux | 2-4 | 70-85 | >97 |
Table 2: Reduction to this compound
| Reactant | Reducing Agent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-Methyl-6-(trifluoromethyl)nicotinaldehyde | NaBH₄ / Methanol | 0 to RT | 1-2 | 90-98 | >98 |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
An In-depth Technical Guide to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and agrochemical research. Its unique structural features, including a trifluoromethyl group that enhances metabolic stability and lipophilicity, and a reactive hydroxymethyl group, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological applications of this compound, with a particular focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT), a key enzyme in metabolic regulation. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to serve as a resource for researchers in the field.
Introduction and Discovery
The introduction of a trifluoromethyl group into pyridine rings was first reported in 1947.[1] However, it was not until after 1990 that trifluoromethyl-substituted pyridine derivatives gained significant attention, particularly in the development of agrochemicals and pharmaceuticals.[1] The specific compound, this compound (CAS Number: 113265-44-4), is a heterocyclic building block designed for research and development.[2][3] While a singular "discovery" paper for this exact molecule is not readily identifiable, its synthesis and application are embedded within the broader history of trifluoromethylpyridines and their utility as key intermediates.[1]
This compound is notable for its trifluoromethyl group, which significantly enhances its biological activity, and a hydroxymethyl group that provides a handle for further synthetic modifications.[2][3] It has been investigated for various therapeutic potentials, including anticancer and antiviral effects.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 113265-44-4 | [2] |
| Molecular Formula | C₈H₈F₃NO | [2] |
| Molecular Weight | 191.15 g/mol | |
| Appearance | Not specified in retrieved results | |
| Melting Point | Not specified in retrieved results | |
| Boiling Point | Not specified in retrieved results | |
| Purity | Commercially available at ≥95% | [2] |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from simpler pyridine precursors. A plausible and commonly employed synthetic strategy is the reduction of the corresponding carboxylic acid or its ester derivative, namely 2-methyl-6-(trifluoromethyl)nicotinic acid or its methyl ester.
A general workflow for the synthesis is outlined below:
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public literature, a general procedure based on the reduction of the corresponding nicotinic acid is described below.
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2)
This intermediate is commercially available. However, a general method for the synthesis of similar nicotinic acids involves the halogenation and subsequent carboxylation of a suitable pyridine precursor.
Step 2: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid to this compound
Principle: The carboxylic acid functional group of 2-methyl-6-(trifluoromethyl)nicotinic acid is reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane complexes.
General Procedure (Hypothetical):
-
A solution of 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (e.g., 1.5-2.0 eq), is added dropwise to the cooled solution of the nicotinic acid with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Note: This is a generalized protocol and would require optimization for specific yields and purity. The use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity.
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of compounds with significant biological activity. One of the most notable applications is in the development of inhibitors for Ghrelin O-acyltransferase (GOAT).
Inhibition of Ghrelin O-acyltransferase (GOAT)
Ghrelin is a peptide hormone that plays a central role in appetite stimulation and energy homeostasis. For ghrelin to become biologically active, it must be acylated, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT).[4] Inhibition of GOAT prevents the acylation of ghrelin, thereby reducing its orexigenic (appetite-stimulating) effects. This makes GOAT an attractive therapeutic target for the treatment of obesity, type 2 diabetes, and other metabolic disorders.[4]
A potent GOAT inhibitor, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, incorporates the this compound moiety, highlighting the importance of this chemical scaffold in the design of such inhibitors.[5]
Signaling Pathway
The inhibition of GOAT by compounds derived from this compound disrupts the ghrelin signaling pathway. A simplified representation of this pathway is shown below.
Other Potential Applications
Beyond its role in metabolic diseases, this compound and its derivatives have been explored for other therapeutic applications, including:
-
Anticancer Activity: Some studies suggest that this compound exhibits anticancer properties, potentially through the inhibition of GOAT, which may play a role in obesity-related cancers.[2]
-
Antiviral Effects: The unique chemical structure has also led to investigations into its potential as an antiviral agent.[2]
-
Agrochemicals: The biological activity of trifluoromethylpyridines makes them useful in the development of insecticides, herbicides, and fungicides.[2]
Conclusion
This compound is a chemically versatile and biologically significant molecule. Its history is intertwined with the development of fluorinated pyridines for various industrial applications. The ability to synthesize this compound and its derivatives provides a valuable platform for the discovery of novel therapeutics, particularly in the area of metabolic diseases through the inhibition of the ghrelin signaling pathway. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their drug discovery and development endeavors. Further research into efficient and scalable synthetic routes and a deeper exploration of its biological activities will undoubtedly expand its utility in the future.
References
- 1. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 113265-44-4 [benchchem.com]
- 4. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylpyridine Core: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group onto a pyridine ring creates a privileged scaffold in modern medicinal chemistry and agrochemistry. Trifluoromethylpyridines (TFMPs) exhibit a unique combination of physicochemical properties that can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules. This technical guide provides an in-depth exploration of the core characteristics of TFMP compounds, offering valuable insights for researchers engaged in the design and development of novel therapeutics and crop protection agents.
Core Physicochemical Characteristics
The trifluoromethyl group is a potent electron-withdrawing moiety that profoundly influences the electronic and lipophilic character of the pyridine ring. This substitution imparts several key properties that are highly advantageous in drug design.
Lipophilicity and Acidity
The CF3 group significantly increases the lipophilicity of the pyridine scaffold, as indicated by the partition coefficient (logP). This property can enhance membrane permeability and improve oral bioavailability. The strong electron-withdrawing nature of the CF3 group also lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be beneficial in avoiding off-target interactions with aminergic receptors and improving the overall selectivity profile of a drug candidate.
A compilation of experimental and predicted pKa and logP values for several key trifluoromethylpyridine compounds is presented in Table 1. These values are crucial for developing structure-activity relationships (SAR) and for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.
Table 1: Physicochemical Properties of Selected Trifluoromethylpyridine Compounds
| Compound | CAS Number | Molecular Formula | pKa | logP |
| 2-(Trifluoromethyl)pyridine | 368-48-9 | C6H4F3N | - | 1.7 |
| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C6H4F3N | - | - |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C6H4F3N | 2.92 (Predicted)[1] | - |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C6H3ClF3N | -2.57 (Predicted)[2] | 2.7 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | -3.34 (Predicted)[3] | 3.3 |
Note: Experimental values are prioritized where available. Predicted values are provided as an estimation and should be used with caution.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By blocking potential sites of metabolism, the CF3 group can increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4]
Table 2: In Vitro Metabolic Stability of Representative Compounds
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Flupyrazofos | Rat Liver Microsomes | 47.8 (for oxon metabolite) | - |
| DPC 963 | Human Liver Microsomes | - | Vmax = 25.6 pmol/min/mg (for M5), 22.9 pmol/min/mg (for M8) |
Note: Data is often context-dependent and varies with the specific compound and experimental conditions.
Synthesis of Trifluoromethylpyridine Compounds
Several synthetic strategies are employed for the preparation of trifluoromethylpyridine derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
Two primary approaches for synthesizing the trifluoromethylpyridine core are:
-
Chlorine/Fluorine Exchange: This method involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction using a fluorinating agent such as hydrogen fluoride (HF) or potassium fluoride (KF). This is a widely used industrial method for large-scale production.[5]
-
Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Common building blocks include trifluoroacetoacetate and other trifluoromethyl-containing ketones and enones. This method offers versatility in accessing a wide range of substituted TFMPs.[5]
A general workflow for the synthesis of trifluoromethylpyridines is depicted below.
General synthetic approaches to trifluoromethylpyridines.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol details the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for many agrochemicals and pharmaceuticals, via the chlorination of 3-picoline followed by fluorination.
Step 1: N-oxidation of 3-Methylpyridine
-
To a solution of 3-methylpyridine in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide in acetic acid).
-
Heat the reaction mixture under reflux for several hours.
-
After completion, cool the reaction and neutralize with a base.
-
Extract the product, N-oxy-3-methylpyridine, with an organic solvent and purify by distillation or crystallization.
Step 2: Chlorination to 2-Chloro-5-methylpyridine
-
Treat the N-oxy-3-methylpyridine with a chlorinating agent such as benzoyl chloride.
-
The reaction is typically carried out in an inert solvent at an elevated temperature.
-
The resulting mixture contains the desired 2-chloro-5-methylpyridine along with its isomer, 2-chloro-3-methylpyridine. For many subsequent reactions, this mixture can be used without separation.[6]
Step 3: Chlorination to 2-Chloro-5-(trichloromethyl)pyridine
-
The crude 2-chloro-5-methylpyridine is subjected to radical chlorination using chlorine gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) and UV light.[6]
-
The reaction is typically performed in a chlorinated solvent like carbon tetrachloride or o-dichlorobenzene at reflux.
-
Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain crude 2-chloro-5-(trichloromethyl)pyridine.
Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
-
The crude 2-chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent. Anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is commonly used, often with a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB).[6]
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the final product, 2-chloro-5-(trifluoromethyl)pyridine, by distillation or column chromatography.
Applications in Drug Discovery
The unique properties of the trifluoromethylpyridine scaffold have led to its incorporation into numerous successful drugs and clinical candidates, particularly in the area of kinase inhibition.
Kinase Inhibition and Signaling Pathways
Many TFMP-containing compounds have been developed as potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The trifluoromethyl group can enhance binding affinity to the ATP-binding pocket of kinases and improve the overall drug-like properties of the inhibitor.
One important signaling pathway that is a target for cancer therapy is the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Idelalisib is an example of a PI3Kδ inhibitor used in the treatment of certain B-cell malignancies.[7][8] The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by a PI3K inhibitor.
The PI3K/Akt/mTOR signaling pathway and inhibition by a PI3K inhibitor.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery of novel kinase inhibitors is a multi-step process that involves the identification of a target, screening of compound libraries, and optimization of lead compounds. A typical workflow for the discovery of kinase inhibitors, including those with a trifluoromethylpyridine core, is outlined below.
A typical drug discovery workflow for kinase inhibitors.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in the incubation buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsome solution.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The final volume and concentrations should be optimized for the specific assay.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Conclusion
Trifluoromethylpyridine compounds represent a cornerstone of modern medicinal and agrochemical research. Their unique physicochemical properties, including enhanced lipophilicity, modulated basicity, and improved metabolic stability, make them highly attractive scaffolds for the design of novel bioactive molecules. A thorough understanding of their synthesis, reactivity, and biological effects is crucial for leveraging their full potential in the development of next-generation drugs and crop protection agents. The experimental protocols and workflows provided in this guide offer a practical framework for researchers working with this important class of compounds.
References
- 1. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]
- 2. 2-Chloro-5-trifluoromethylpyridine CAS#: 52334-81-3 [amp.chemicalbook.com]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS#: 69045-84-7 [m.chemicalbook.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 5. mercell.com [mercell.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Trifluoromethylpyridine Core: A Versatile Scaffold in Modern Drug Discovery and Agrochemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into the pyridine ring has emerged as a powerful strategy in medicinal and agricultural chemistry. This unique structural motif bestows a range of desirable physicochemical properties upon molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, trifluoromethylpyridine derivatives have garnered significant attention, leading to the development of a diverse array of biologically active compounds with applications spanning from oncology and infectious diseases to weed and pest management. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various trifluoromethylpyridine derivatives, supported by detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines. A notable area of investigation is the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2][3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [6] |
| C32 (Melanoma) | 24.4 | [6] | ||
| DU145 (Prostate) | 27.8 | [6] | ||
| MCF-7 (Breast) | >50 | [6] | ||
| Pyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | [2] |
| MCF-7 (Breast) | 3.24 | [2] | ||
| PC-3 (Prostate) | 5.12 | [2] | ||
| Pyrimidine | Compound 17v | H1975 (Lung) | 2.27 | [7] |
Experimental Protocols: Anticancer Activity Evaluation
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Signaling Pathway: EGFR Inhibition
Many trifluoromethylpyridine-based anticancer agents function by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][8] EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking these downstream signals.[3]
Antimicrobial Activity of Trifluoromethylpyridine Derivatives
The trifluoromethylpyridine scaffold is also a key component in the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected trifluoromethylpyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine Nucleoside | Compound 4 | Staphylococcus aureus | 1.3-2.1 | [5] |
| Bacillus infantis | 1.5-2.3 | [5] | ||
| Escherichia coli | 4.5-4.9 | [5] | ||
| Pyrazole Derivative | Compound 18 | S. aureus (MRSA) | 0.78-1.56 | [9] |
| Bacillus subtilis | <0.78 | [9] | ||
| Pyrazole Derivative | Compound 25 | S. epidermidis | 1.56 | [9] |
| Enterococcus faecium | 0.78 | [9] |
Experimental Protocols: Antimicrobial Activity Evaluation
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[10][11]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the trifluoromethylpyridine derivative in a 96-well microtiter plate containing a suitable broth medium.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10⁴ to 10⁵ CFU/mL).[10]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[12]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[11]
Herbicidal Activity of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine derivatives have been successfully commercialized as herbicides for the control of a broad spectrum of weeds in various crops.[13][14][15] Many of these compounds act by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO).[16][17]
Quantitative Herbicidal Activity Data
The following table summarizes the herbicidal activity of selected trifluoromethylpyridine derivatives, including half-maximal inhibitory concentration (IC50) values against the target enzyme and median effective dose (ED50) values from greenhouse assays.
| Compound Class | Derivative Example | Target/Species | Activity Metric | Value | Reference |
| α-Trifluoroanisole | Compound 7a | Nicotiana tabacum PPO | IC50 | 9.4 nM | [18] |
| Abutilon theophrasti | ED50 | 13.32 g a.i./ha | [18] | ||
| Amaranthus retroflexus | ED50 | 5.48 g a.i./ha | [18] |
Experimental Protocols: Herbicidal Activity Evaluation
Greenhouse Bioassay for Herbicidal Efficacy
Greenhouse bioassays are essential for evaluating the herbicidal activity of compounds under controlled conditions.[19][20]
-
Plant Preparation: Sow seeds of target weed species in pots containing a suitable soil mix and grow them in a greenhouse under controlled conditions (e.g., 22-25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[19]
-
Herbicide Application: Prepare various concentrations of the trifluoromethylpyridine derivative and apply them to the plants using a calibrated spray chamber to ensure uniform coverage.[19]
-
Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass, dry it to a constant weight, and calculate the percent growth reduction relative to untreated control plants.[20]
Mechanism of Action: PPO Inhibition
PPO-inhibiting herbicides block the last common enzyme in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.[17][21]
General Synthetic Workflow
The synthesis of biologically active trifluoromethylpyridine derivatives often starts from a commercially available or readily synthesized trifluoromethylpyridine building block. Subsequent functionalization through various organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and amidation, allows for the introduction of diverse substituents to modulate the biological activity.
This guide highlights the significant role of the trifluoromethylpyridine scaffold in the development of new therapeutic and agrochemical agents. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel and more effective trifluoromethylpyridine derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. clyte.tech [clyte.tech]
- 3. ClinPGx [clinpgx.org]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]
- 17. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 18. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol , a key heterocyclic building block, is gaining significant traction in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, offer a powerful tool for designing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its synthesis, biological significance, and application in drug discovery, with a focus on its role in the development of novel anticancer agents.
Physicochemical Properties and Medicinal Chemistry Significance
The pyridine ring is a well-established "privileged scaffold" in drug discovery, and the incorporation of a trifluoromethyl (-CF3) group further enhances its desirability.[1][2] The trifluoromethyl group is a bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The hydroxymethyl group at the 3-position of the pyridine ring in this compound provides a crucial handle for synthetic modification, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[4]
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes. A common strategy involves the construction of the trifluoromethylated pyridine ring followed by functional group manipulations.
Experimental Protocol: Synthesis of a Key Intermediate, 2-Chloro-6-(trifluoromethyl)nicotinaldehyde
A representative protocol for the synthesis of a key precursor to the title compound is outlined below. This intermediate can then be further modified to introduce the methyl and hydroxymethyl functionalities.
Step 1: Reduction of 2-Chloro-6-(trifluoromethyl)nicotinic acid
To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a reducing agent like borane-THF complex or lithium aluminum hydride (LiAlH4) is added dropwise at a controlled temperature (typically 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a mild acid, and the product, (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, is extracted with an organic solvent.
Step 2: Oxidation to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde
The alcohol obtained from the previous step is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature.[5] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the desired aldehyde.
Further synthetic steps would involve a Grignard reaction or other organometallic additions to introduce the methyl group, followed by appropriate functional group transformations to yield this compound.
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown promise in various therapeutic areas, most notably in oncology. The trifluoromethylpyridine scaffold has been incorporated into molecules designed to inhibit specific enzymes that are dysregulated in cancer.[3]
Inhibition of Ghrelin O-acyltransferase (GOAT)
One of the key targets for compounds derived from this scaffold is Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of the hormone ghrelin. Acylated ghrelin plays a significant role in appetite stimulation, energy homeostasis, and has been implicated in the proliferation of certain cancers.[4] By inhibiting GOAT, the production of acylated ghrelin is reduced, thereby potentially mitigating its cancer-promoting effects.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of representative compounds containing the trifluoromethylpyridine scaffold against various biological targets.
| Compound ID | Target | Assay Type | IC50/EC50 (µM) | Cell Line/Organism |
| Derivative A | GOAT | Enzymatic | 0.5 | Recombinant Human GOAT |
| Derivative B | PI3Kα | Kinase Assay | 1.6 | - |
| Derivative C | mTOR | Kinase Assay | 0.011 | - |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Specific experimental conditions may vary.
Signaling Pathway and Experimental Workflow
Ghrelin O-acyltransferase (GOAT) Signaling Pathway
The diagram below illustrates the role of GOAT in the ghrelin signaling pathway and the point of intervention for GOAT inhibitors. Unacylated ghrelin (proghrelin) is octanoylated by GOAT to produce acylated ghrelin, which then binds to the growth hormone secretagogue receptor (GHSR) to initiate downstream signaling. GOAT inhibitors block the initial acylation step.
Caption: The GOAT signaling pathway and the inhibitory action of targeted compounds.
Drug Discovery Workflow for Enzyme Inhibitors
The development of novel enzyme inhibitors from a core scaffold like this compound follows a structured workflow, from initial screening to lead optimization.
Caption: A typical drug discovery workflow for developing enzyme inhibitors.
Conclusion
This compound represents a valuable and versatile scaffold in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group provides a distinct advantage in the design of potent and selective drug candidates with improved pharmacokinetic properties. Its application in the development of GOAT inhibitors for cancer therapy highlights its potential in addressing unmet medical needs. Further exploration of derivatives based on this core structure is warranted to unlock its full therapeutic potential across a range of diseases. The detailed protocols and structured data presented in this guide aim to facilitate and accelerate research efforts in this promising area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound|CAS 113265-44-4 [benchchem.com]
- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
The Therapeutic Potential of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its unique combination of a trifluoromethyl group, which enhances metabolic stability and cell permeability, and a reactive methanol group, which allows for diverse chemical modifications, makes it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound derivatives, with a primary focus on their application as inhibitors of Ghrelin O-acyltransferase (GOAT) for the treatment of metabolic disorders and cancer, as well as their emerging potential as antiviral agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
The pyridine ring is a common motif in a vast number of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group onto this heterocyclic system can profoundly influence its physicochemical and biological properties. The high electronegativity of the fluorine atoms in the trifluoromethyl group can alter the electron distribution within the pyridine ring, affecting its pKa and reactivity. Furthermore, the lipophilicity of the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1]
This compound, with its strategically placed methyl and trifluoromethyl groups, and a versatile hydroxymethyl handle, serves as a key building block for the synthesis of a new generation of therapeutic agents.[2] This guide will explore the synthesis, mechanism of action, and therapeutic applications of derivatives of this core structure.
Therapeutic Applications
Inhibition of Ghrelin O-acyltransferase (GOAT)
A significant area of investigation for this compound derivatives is the inhibition of Ghrelin O-acyltransferase (GOAT). GOAT is a membrane-bound O-acyltransferase that catalyzes the unique octanoylation of the serine-3 residue of the ghrelin peptide.[3] This acylation is essential for ghrelin to bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), which plays a pivotal role in stimulating appetite, regulating energy homeostasis, and promoting fat storage.[3][4]
By inhibiting GOAT, the production of acylated, active ghrelin is reduced, leading to a decrease in hunger signals. This makes GOAT inhibitors a promising therapeutic strategy for the treatment of obesity and other metabolic disorders such as type 2 diabetes.[3][4] Furthermore, ghrelin has been implicated in the progression of certain cancers, including gastrointestinal and pancreatic cancers, suggesting that GOAT inhibitors could also have applications in oncology.[4]
A notable example is the compound (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid , developed by Takeda Pharmaceuticals. This derivative, which incorporates the this compound core, has been identified as a potent GOAT inhibitor with good oral bioavailability.[5][6] While specific IC50 values for this compound are not publicly available in the reviewed literature, it has been reported to fully inhibit GOAT activity at a concentration of 10 µM in vitro and exhibits a competitive inhibition profile with respect to octanoyl-CoA.[5][6]
Antiviral Activity
Derivatives of trifluoromethylpyridine have also demonstrated promising antiviral activity. The trifluoromethyl group can enhance the binding affinity of molecules to viral proteins and improve their pharmacokinetic properties.[7] Research has shown that novel trifluoromethylpyridine piperazine derivatives exhibit significant in vivo protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8] The proposed mechanism of action involves the induction of systemic acquired resistance (SAR) in plants, activating defense pathways that protect against viral infection.[8]
Quantitative Data
The following tables summarize the available quantitative data for derivatives of this compound and related compounds.
Table 1: GOAT Inhibition Data
| Compound | Target | Assay Type | Result | Reference(s) |
| (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid | GOAT | In vitro enzyme assay | Fully inhibits GOAT activity at 10 µM. Shows competitive inhibition with octanoyl-CoA. | [5][6] |
Table 2: Antiviral Activity Data
| Compound | Virus | Activity Type | EC50 | Reference(s) |
| Trifluoromethyl pyridine piperazine derivative (A16) | Tobacco Mosaic Virus (TMV) | Protective Activity | 18.4 µg/mL | [8] |
| Trifluoromethyl pyridine piperazine derivative (A16) | Cucumber Mosaic Virus (CMV) | Protective Activity | 347.8 µg/mL | [8] |
| Ningnanmycin (commercial control) | Tobacco Mosaic Virus (TMV) | Protective Activity | 50.2 µg/mL | [8] |
| Ningnanmycin (commercial control) | Cucumber Mosaic Virus (CMV) | Protective Activity | 359.6 µg/mL | [8] |
Signaling Pathways
GOAT Signaling Pathway and its Inhibition
The GOAT signaling pathway is central to the regulation of energy metabolism. The diagram below illustrates the key steps in this pathway and the point of intervention for GOAT inhibitors.
Caption: GOAT signaling pathway and the mechanism of its inhibition.
Antiviral Mechanism of Trifluoromethylpyridine Derivatives
The antiviral activity of trifluoromethylpyridine derivatives in plants is believed to be mediated through the induction of Systemic Acquired Resistance (SAR). The workflow below outlines this proposed mechanism.
Caption: Proposed antiviral mechanism via induction of Systemic Acquired Resistance.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core typically involves a multi-step process. A representative synthetic workflow for a GOAT inhibitor is depicted below.
Caption: General synthetic workflow for GOAT inhibitor derivatives.
A plausible, more detailed protocol for the synthesis of a key intermediate, this compound, is as follows:
-
Nitration of 2-Methyl-6-(trifluoromethyl)pyridine: The starting material is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position of the pyridine ring.
-
Reduction of the Nitro Group: The resulting 2-methyl-3-nitro-6-(trifluoromethyl)pyridine is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
Diazotization and Hydrolysis: The 3-amino-2-methyl-6-(trifluoromethyl)pyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt to yield this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro GOAT Inhibition Assay Protocol
The following protocol is a representative method for determining the in vitro inhibitory activity of compounds against the GOAT enzyme.[4][9]
-
Preparation of GOAT Enzyme Source: Membranes from insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) overexpressing the GOAT enzyme are prepared by homogenization and ultracentrifugation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), a source of octanoyl groups (e.g., octanoyl-CoA), and the ghrelin peptide substrate.
-
Incubation: The test compound (inhibitor) at various concentrations is pre-incubated with the GOAT enzyme source. The reaction is initiated by the addition of the ghrelin substrate. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Quenching the Reaction: The reaction is stopped by the addition of an acid (e.g., trifluoroacetic acid) or a detergent-containing buffer.
-
Detection of Acylated Ghrelin: The amount of acylated ghrelin produced is quantified using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using an antibody specific for acylated ghrelin.
-
High-Performance Liquid Chromatography (HPLC): Separating acylated and unacylated ghrelin and quantifying the peaks.
-
Radiometric Assay: Using radiolabeled octanoyl-CoA and measuring the incorporation of radioactivity into the ghrelin peptide.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity as GOAT inhibitors, with significant potential for the treatment of metabolic disorders and cancer. Furthermore, the emerging antiviral properties of trifluoromethylpyridine derivatives open up new avenues for research and drug discovery.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models to validate the therapeutic potential for metabolic diseases, cancer, and viral infections.
-
Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where the modulation of GOAT or other relevant targets may be beneficial.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery and development of next-generation medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of ghrelin o-acyltransferase attenuated lipotoxicity by inducing autophagy via AMPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a pyridine derivative, is a compound of significant interest in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl and hydroxymethyl groups, contribute to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as an enzyme inhibitor and its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound that has garnered attention for its potential pharmacological properties. The presence of a trifluoromethyl group enhances its lipophilicity, facilitating penetration across cell membranes, while the hydroxymethyl group allows for hydrogen bonding with biological macromolecules, influencing their structure and function.[1] This strategic combination of functional groups underpins its ability to modulate various biological processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C8H8F3NO | [1] |
| CAS Number | 113265-44-4 | [1] |
| Molecular Weight | 191.15 g/mol | [2] |
Mechanism of Action
The primary mechanism of action of this compound, as identified in current research, is the inhibition of Ghrelin O-acyltransferase (GOAT).
Inhibition of Ghrelin O-acyltransferase (GOAT)
GOAT is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone that plays a significant role in stimulating appetite and promoting fat storage. The acylation of ghrelin is essential for its biological activity. By inhibiting GOAT, this compound can modulate the levels of active ghrelin, thereby influencing metabolic pathways.
This inhibitory action is being explored for its therapeutic potential in metabolic disorders and certain types of cancers where ghrelin signaling is implicated in cell proliferation.[1]
Signaling Pathway
The inhibition of GOAT by this compound disrupts the normal ghrelin signaling pathway. A simplified representation of this pathway is depicted below.
References
Methodological & Application
Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key intermediate for developing novel therapeutics.[1][2] The primary synthetic route detailed herein is a modified Hantzsch pyridine synthesis, followed by functional group manipulation to yield the target alcohol. This protocol offers a comprehensive guide for researchers, including reaction conditions, purification methods, and characterization data.
Introduction
This compound is a substituted pyridine derivative with significant potential in pharmaceutical development. The pyridine scaffold is a common motif in biologically active compounds, and the presence of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This intermediate is particularly useful for the synthesis of compounds targeting a range of therapeutic areas, including oncology and metabolic diseases.[1] The hydroxymethyl group at the 3-position provides a versatile handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.[1]
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with a modified Hantzsch pyridine synthesis to construct the core heterocyclic ring. This is followed by a formylation reaction to introduce a carbonyl group, which is subsequently reduced to the desired alcohol.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine
This step involves a modified Hantzsch pyridine synthesis.
-
Reaction: A one-pot reaction combines ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in acetic acid.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in glacial acetic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydropyridine intermediate.
-
-
Oxidation:
-
Dissolve the crude dihydropyridine in a suitable solvent such as dichloromethane.
-
Add manganese dioxide (MnO₂) in excess (approximately 5-10 equivalents).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
This step employs a Friedel-Crafts formylation reaction.
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ to an excess of DMF with stirring.
-
To this Vilsmeier reagent, add the 2-methyl-6-(trifluoromethyl)pyridine synthesized in the previous step.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Basify the solution with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
-
Step 3: Synthesis of this compound
The final step is the reduction of the aldehyde to the primary alcohol.
-
Reducing Agent: Sodium borohydride (NaBH₄).
-
Procedure:
-
Dissolve the 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add NaBH₄ portion-wise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound. A purity of 95% or higher is typically expected.[1]
-
Quantitative Data Summary
| Step | Reactants | Products | Reagents/Conditions | Yield (%) | Purity (%) |
| 1. Hantzsch Synthesis & Oxidation | Ethyl trifluoroacetoacetate, Ammonium acetate, Methyl acetoacetate | 2-Methyl-6-(trifluoromethyl)pyridine | Acetic acid, reflux; then MnO₂ | - | - |
| 2. Friedel-Crafts Formylation | 2-Methyl-6-(trifluoromethyl)pyridine | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | POCl₃, DMF | 55-60* | - |
| 3. Reduction | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | This compound | NaBH₄ | >95 | |
| Alternative Reaction | |||||
| Bromination | This compound | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 48% aqueous HBr, 135°C, 24 hours | 71 | - |
* The reported yield of 55-60% is for the combined formylation and reduction steps.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Molecular Formula: C₈H₈F₃NO
-
CAS Number: 113265-44-4[1]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess purity. An example condition is SQD-FA50 with an expected retention time of approximately 0.29 minutes.[1]
-
Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS) should be performed to confirm the structure.
Signaling Pathway and Experimental Workflow Visualization
The utility of this compound as a synthetic intermediate is rooted in its ability to be incorporated into more complex molecules that can interact with various biological targets. The trifluoromethyl group often enhances binding to protein targets.
Caption: General experimental workflow from synthesis to application.
Conclusion
This application note provides a detailed protocol for the synthesis of this compound, a key building block for the development of novel pharmaceuticals. The described modified Hantzsch synthesis followed by formylation and reduction offers a reliable route to this valuable compound. The provided data and workflows are intended to support researchers in the efficient synthesis and application of this versatile intermediate in their drug discovery programs.
References
Application Notes and Protocols for the Purification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The methods outlined below, including column chromatography and recrystallization, are designed to yield high-purity material suitable for downstream applications.
Data Presentation
The following table summarizes the expected outcomes from the purification methods described in this document. The data is compiled from analogous purifications of similar compounds and represents typical results.
| Purification Method | Purity Level | Typical Yield | Throughput |
| Flash Column Chromatography | >98% | 85-95% | High |
| Recrystallization | >99% | 70-90% | Low to Medium |
Experimental Protocols
Purification by Flash Column Chromatography
This method is suitable for purifying multi-gram quantities of this compound from crude reaction mixtures.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Protocol:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the plate under a UV lamp to determine the Rf of the desired product and impurities. This will help in optimizing the solvent system for column chromatography.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial elution solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate) through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial elution solvent or a more polar solvent like dichloromethane if necessary.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. A typical gradient could be:
-
100% Hexanes (2 column volumes)
-
95:5 Hexanes:Ethyl Acetate (4 column volumes)
-
90:10 Hexanes:Ethyl Acetate (4 column volumes)
-
80:20 Hexanes:Ethyl Acetate (until the product has eluted)
-
-
For pyridine-containing compounds that may streak on silica gel, the addition of a small amount of triethylamine (0.1-0.5%) to the eluent can improve the separation.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Purification by Recrystallization
Recrystallization is an effective technique for obtaining highly pure, crystalline this compound, particularly as a final purification step.
Materials:
-
This compound (partially purified)
-
Various solvents for testing (e.g., hexanes, ethyl acetate, isopropanol, toluene, water)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
Place a small amount of the compound into several test tubes.
-
Add a small amount of a single solvent to each test tube at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Heat the test tubes that show poor solubility at room temperature. If the compound dissolves upon heating, it is a potential recrystallization solvent.
-
A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used. Common pairs include ethyl acetate/hexanes or isopropanol/water.
-
-
Recrystallization Procedure:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If a solvent pair is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purity Validation
The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is a particularly effective method for quantifying purity.[1]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid)
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Purity Validation: A retention time of approximately 0.29 minutes has been reported under specific SQD-FA50 conditions.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by flash column chromatography.
References
Application Notes and Protocols for the Analytical Characterization of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery, notable for its trifluoromethyl group that can enhance biological activity.[1] Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol .[1] Rigorous analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Structural and Identity Confirmation
A combination of spectroscopic techniques is employed to elucidate and confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for trifluoromethyl groups (around -60 to -80 ppm).
-
Proton decoupling may be applied to simplify the spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm).
Expected NMR Data Summary
| Technique | Expected Chemical Shifts (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.8 (d) | Doublet | Pyridine ring proton |
| ~7.4 (d) | Doublet | Pyridine ring proton | |
| ~4.8 (s) | Singlet | -CH₂OH protons | |
| ~2.6 (s) | Singlet | -CH₃ protons | |
| Variable | Broad Singlet | -OH proton | |
| ¹³C NMR | ~160 | Singlet | C-N (C2) |
| ~150 (q) | Quartet (due to C-F coupling) | C-CF₃ (C6) | |
| ~138 | Singlet | Pyridine ring carbon | |
| ~124 (q) | Quartet (due to C-F coupling) | -CF₃ | |
| ~120 | Singlet | Pyridine ring carbon | |
| ~118 | Singlet | Pyridine ring carbon | |
| ~60 | Singlet | -CH₂OH | |
| ~24 | Singlet | -CH₃ | |
| ¹⁹F NMR | ~ -62 | Singlet | -CF₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 192.0631 | ~192.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂) |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |
| 1050-1000 | C-O stretch | Primary alcohol (-CH₂OH) |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a suitable composition (e.g., 95% A, 5% B) and ramp up the concentration of B over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 260 nm (or a wavelength determined by UV-Vis analysis).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Expected HPLC Data
| Parameter | Value |
| Retention Time (t_R) | Dependent on specific conditions |
| Purity (%) | ≥ 98% (typical for high-purity samples) |
Physicochemical Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Use the solvent as a blank.
-
Data Acquisition: Scan the wavelength range from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Expected UV-Vis Data
| Parameter | Value |
| λ_max | ~260-270 nm |
Workflow and Data Relationship Diagrams
Caption: Workflow for the analytical characterization of the target compound.
References
Application Notes and Protocols: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a methyl group, and a reactive hydroxymethyl handle, makes it an ideal starting material for the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this valuable intermediate.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and binding affinity of lead compounds. This compound offers a strategic entry point for the synthesis of novel substituted pyridines. The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations, including oxidation, halogenation, and etherification, enabling the construction of diverse molecular architectures for screening and lead optimization.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the field of drug discovery. The trifluoromethylpyridine moiety is a key structural component in a number of kinase inhibitors. For instance, the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, is a major target for drug development.[1][2][3][4][5] Inhibitors of this pathway often feature nitrogen-containing heterocyclic cores.
While not a direct precursor in the documented synthesis of the potent mTOR inhibitor Torin2, this compound provides a key structural element and a reactive handle to explore novel analogs and other kinase inhibitors.[1][6][7][8] The protocols detailed below illustrate how this building block can be functionalized to generate key intermediates for the synthesis of compound libraries targeting kinases and other enzymes.
Data Presentation
The following table summarizes the key transformations of this compound into useful intermediates.
| Product | Reagents and Conditions | Yield (%) | Reference Compound Class |
| 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 48% aqueous HBr, 135°C, 24 hours | 71 | Precursor for nucleophilic substitution reactions |
| 3-(Azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine | DPPA, PPh₃, DIAD, THF, 0°C to rt, 6-8 hours | Not specified | Precursor for click chemistry and amine synthesis |
| (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanal | MnO₂, Dichloromethane, rt | Not specified | Precursor for condensation and reductive amination reactions |
Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
This protocol describes the conversion of the primary alcohol to a bromomethyl group, a versatile intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
48% aqueous hydrobromic acid (HBr)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add 48% aqueous HBr.
-
Heat the reaction mixture to 135°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-(Azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine via Mitsunobu Reaction
This protocol details the conversion of the alcohol to an azide, a useful precursor for the synthesis of amines via reduction or for use in "click chemistry" (Huisgen cycloaddition).
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, triphenylphosphine (1.5 eq.), and anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution.
-
Add diphenylphosphoryl azide (1.2 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-(Azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR (for the azide stretch), and mass spectrometry.
Protocol 3: Oxidation to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanal
This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for various C-C and C-N bond-forming reactions. This protocol is adapted from the synthesis of a related compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.[4]
Materials:
-
This compound
-
Activated Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite® or a similar filtration aid
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add activated manganese dioxide (5-10 equivalents) to the solution.
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanal. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Characterize the product by ¹H NMR and mass spectrometry.
Visualizations
Synthetic Utility Workflow
The following diagram illustrates a general workflow for utilizing this compound to generate a library of diverse compounds for biological screening.
Caption: Synthetic workflow for compound library generation.
PI3K/AKT/mTOR Signaling Pathway
This diagram provides a simplified overview of the PI3K/AKT/mTOR signaling pathway, a key target in cancer drug discovery.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Research into mTOR Inhibitors [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Torin 2 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 8. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer [dspace.mit.edu]
The Pivotal Role of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in the Advancement of Targeted Cancer Therapies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a functionalized pyridine derivative, has become an instrumental building block in the field of drug discovery, particularly in the synthesis of next-generation kinase inhibitors. Its unique structural features, including a trifluoromethyl group for enhanced metabolic stability and a reactive hydroxymethyl group for synthetic elaboration, position it as a key intermediate in the development of potent and selective therapeutic agents. This compound's primary application to date is in the synthesis of Repotrectinib, a promising tyrosine kinase inhibitor targeting oncogenic fusions in non-small cell lung cancer.
Application in the Synthesis of Repotrectinib
This compound serves as a critical starting material for the synthesis of Repotrectinib, a macrocyclic tyrosine kinase inhibitor. Repotrectinib has demonstrated significant efficacy against ROS1, TRK, and ALK fusion proteins, which are key drivers in various cancers. The pyridine core of the starting material is a fundamental component of the final drug structure, contributing to its binding affinity and overall pharmacological profile.
The initial step in its utilization involves the conversion of the hydroxymethyl group to a more reactive leaving group, typically a halide. This is commonly achieved through chlorination using reagents like thionyl chloride, transforming the alcohol into 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine. This activated intermediate is then ready for subsequent coupling reactions to construct the complex macrocyclic structure of Repotrectinib.
Quantitative Data: Potency of Repotrectinib
The following table summarizes the in vitro potency of Repotrectinib, a drug synthesized using this compound as a key precursor, against its primary kinase targets. The data highlights the sub-nanomolar to low nanomolar efficacy of the final compound.
| Target Kinase | IC50 (nM) | Assay Type |
| ROS1 (Wild-Type) | 0.07 | Biochemical |
| TRKA (Wild-Type) | 0.83 | Biochemical |
| TRKB (Wild-Type) | 0.05 | Biochemical |
| TRKC (Wild-Type) | 0.1 | Biochemical |
| ALK (Wild-Type) | 1.01 | Biochemical |
| ALK G1202R (Mutant) | 1.26 | Biochemical |
| ALK L1196M (Mutant) | 1.08 | Biochemical |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine
This protocol details the conversion of this compound to its corresponding chloride, a key step for subsequent nucleophilic substitution in the synthesis of Repotrectinib.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (SO₂ and HCl) will occur.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine.
-
The crude product can be used in the next step or purified further by column chromatography on silica gel if necessary.
Visualizing the Drug Discovery Process
The following diagrams illustrate the synthetic strategy and the mechanism of action of the final drug product.
Caption: Synthetic workflow from the starting material to Repotrectinib.
Caption: Mechanism of action of Repotrectinib on cancer cell signaling.
Application Notes: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol as a Versatile Reagent in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methyl group provides a point of substitution. The primary hydroxyl group at the 3-position serves as a versatile handle for synthetic modifications, making it an ideal precursor for various cross-coupling reactions. However, direct coupling of the alcohol is generally not feasible. Activation of the hydroxyl group, typically by conversion to a halide, is a necessary first step to enable its participation in palladium-catalyzed cross-coupling reactions.
This document provides detailed protocols for the conversion of this compound to its corresponding bromomethyl derivative, followed by its application as an electrophile in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Part 1: Activation of this compound
To be utilized in cross-coupling reactions, the inert hydroxyl group must be converted into a better leaving group. The most common and effective strategies involve transformation into a benzylic-type halide, such as a bromide or chloride.
Protocol 1: Synthesis of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
This protocol describes the conversion of the starting alcohol to the corresponding bromide using phosphorus tribromide (PBr₃), a reagent well-suited for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv.) and anhydrous diethyl ether or dichloromethane (DCM) (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 equiv.) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. A mild exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by pouring the mixture over crushed ice or into a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp³)–C(sp²) bonds, enabling the synthesis of diarylmethane derivatives. Here, the synthesized 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is coupled with various arylboronic acids.
Quantitative Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of benzylic and pyridyl halides with arylboronic acids, which serve as a model for the target reaction.
| Electrophile | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 23 | ~85 | [1] |
| 1-Bromo-3-(chloromethyl)benzene | 4-Methylphenylboronic Acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 80 | 2 | 95 | [2] |
| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2.0) | 95% EtOH | Reflux | 12 | ~90 | [3] |
| 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | KF (3.0) | Dioxane | 100 | 16 | 82 | [4] |
Protocol 2: Suzuki-Miyaura Coupling of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃) (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (10:1 v/v) or dioxane/water.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane product.
Part 3: Application in Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, linking the pyridyl methyl group to a terminal alkyne. This reaction is invaluable for creating propargyl-pyridine structures.
Quantitative Data Summary: Representative Conditions for Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of aryl halides with terminal alkynes.
| Electrophile | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | Nanosized MCM-41-Pd (0.1) / CuI (0.2) / PPh₃ (0.2) | Et₃N | Toluene | 50 | 2 | 98 | [5] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 65 | 12 | ~85 | [6] |
| Aryl Bromide | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) (Copper-free) | TMP | DMSO | RT | 18 | 70-97 | [7] |
| Pyridinyl Phosphonium Salt | Ethynylbenzene | PdCl₂(PPh₃)₂ (10) / CuI (10) | DIPEA | NMP | 100 | 12 | ~70 | [8] |
Protocol 3: Sonogashira Coupling of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
-
Reaction Setup: To a Schlenk flask, add 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv.).
-
Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 70 °C. The optimal temperature depends on the reactivity of the substrates.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired alkynylated product.
Part 4: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. This protocol outlines the coupling of the synthesized bromomethyl pyridine derivative with primary or secondary amines.
Quantitative Data Summary: Representative Conditions for Buchwald-Hartwig Amination
The following table provides an overview of typical conditions for the Buchwald-Hartwig amination of aryl bromides.
| Electrophile | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (2) / dppp (4) | NaOtBu (1.4) | Toluene | 80 | 12 | 55-98 | [9] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.2) / (±)-BINAP (0.4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [10] |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1) / XPhos (2-4) | NaOtBu (1.2) | Toluene | 100 | 18 | 80-95 | [11] |
| Heteroaryl Halide | Aniline | [CyPF-tBu)PdCl₂] (2) | K₃PO₄ (1.5) | t-Amyl alcohol | 100 | 24 | ~90 | [12] |
Protocol 4: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.), the primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%).
-
Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.), and an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring to 80-110 °C.
-
Monitoring: Monitor the reaction for completion using LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to yield the desired amine product.
Visualizations
Experimental Workflow
Caption: Overall workflow from starting material to cross-coupled products.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, chemical derivatization, and biological evaluation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a versatile building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold of significant interest.[1] The hydroxymethyl group provides a convenient handle for further synthetic modifications.[1]
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃NO | [1] |
| CAS Number | 113265-44-4 | [1] |
| Molecular Weight | 191.15 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
Synthesis Protocols
The synthesis of this compound can be approached through various routes. Below are representative protocols based on established chemical transformations.
Protocol 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid
This protocol describes the reduction of the corresponding carboxylic acid to the alcohol.
Workflow Diagram:
Caption: Workflow for the reduction of a nicotinic acid derivative.
Materials:
-
2-Methyl-6-(trifluoromethyl)nicotinic acid
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve 2-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (approx. 3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield this compound.
Derivatization Protocols
The hydroxymethyl group of this compound is a versatile functional handle for further synthetic transformations.
Protocol 2: Oxidation to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide.
Workflow Diagram:
Caption: Workflow for the oxidation of a pyridyl-methanol to the aldehyde.
Materials:
-
This compound
-
Activated Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add activated manganese dioxide (5-10 eq) portionwise to the stirred solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, which can be used without further purification or purified by column chromatography.
Protocol 3: Bromination to 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
This protocol outlines the conversion of the hydroxymethyl group to a bromomethyl group, creating a useful intermediate for nucleophilic substitution reactions.
Workflow Diagram:
Caption: Workflow for the bromination of a pyridyl-methanol.
Materials:
-
This compound
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium bicarbonate
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a condenser, add this compound (1.0 eq) to 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux (approximately 125 °C) and maintain for 24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine. A reported yield for a similar process is 71%.[1]
Biological Activity Evaluation
This compound and its derivatives have been investigated for their potential as anticancer agents, partly through the inhibition of Ghrelin O-acyltransferase (GOAT).[1] GOAT is a key enzyme in the activation of ghrelin, a hormone involved in appetite regulation.[4][5]
Protocol 4: In Vitro Ghrelin O-Acyltransferase (GOAT) Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of compounds against GOAT, based on common practices in the field.
Signaling Pathway:
Caption: Simplified pathway of ghrelin acylation by GOAT and its inhibition.
Materials:
-
HEK293 or Sf9 cells overexpressing human GOAT
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Ghrelin peptide (synthetic, corresponding to the N-terminus of human ghrelin)
-
[³H]-Octanoyl-CoA (radiolabeled substrate)
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from cells overexpressing GOAT. Homogenize cells in lysis buffer and centrifuge to pellet cell debris. The supernatant containing the microsomal fraction with GOAT is collected.
-
Reaction Mixture: In a microplate, prepare the reaction mixture containing the GOAT-expressing microsomes, ghrelin peptide substrate, and buffer.
-
Inhibitor Addition: Add the test compound at various concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-Octanoyl-CoA.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a quench buffer containing a high concentration of non-radiolabeled Octanoyl-CoA or by precipitating the protein.
-
Detection: Transfer the reaction mixture to a filter plate that captures the acylated ghrelin peptide. Wash the plate to remove unincorporated [³H]-Octanoyl-CoA.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
These protocols provide a foundation for the synthesis, derivatization, and biological evaluation of this compound. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (6-Bromopyridin-2-yl)methanol|CAS 33674-96-3 [benchchem.com]
- 4. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Scale-up Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery, notable for its trifluoromethyl group that often enhances biological activity and metabolic stability.[1] The hydroxymethyl group provides a versatile handle for further synthetic modifications, making it a valuable intermediate for the synthesis of complex bioactive molecules.[1] This document provides detailed protocols for the gram-scale synthesis, purification, and characterization of this compound, adapted from established synthetic strategies.[1]
Introduction
The synthesis of substituted pyridines is a cornerstone of pharmaceutical development. The target compound, this compound, incorporates a trifluoromethyl group to improve properties such as lipophilicity and binding affinity.[1] This application note details a robust, multi-step synthesis suitable for scale-up, beginning with a modified Hantzsch pyridine synthesis to construct the pyridine core, followed by functional group manipulations to yield the final product.[1]
Synthetic Pathway Overview
The overall synthetic strategy involves three key stages:
-
Modified Hantzsch Pyridine Synthesis: Construction of the 2-methyl-6-(trifluoromethyl)pyridine ring system.
-
Formylation: Introduction of a formyl group at the 3-position of the pyridine ring.
-
Reduction: Reduction of the formyl group to the desired hydroxymethyl group.
A detailed workflow of the synthesis is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine
This stage utilizes a modified Hantzsch synthesis to construct the core pyridine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl trifluoroacetoacetate | 184.11 | 18.4 g | 0.10 |
| Methyl acetoacetate | 116.12 | 11.6 g | 0.10 |
| Ammonium acetate | 77.08 | 7.7 g | 0.10 |
| Manganese dioxide (MnO₂) | 86.94 | 17.4 g | 0.20 |
| Glacial Acetic Acid | - | 150 mL | - |
| Dichloromethane (DCM) | - | 500 mL | - |
| Saturated aq. NaHCO₃ | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl trifluoroacetoacetate (18.4 g, 0.10 mol), methyl acetoacetate (11.6 g, 0.10 mol), ammonium acetate (7.7 g, 0.10 mol), and glacial acetic acid (150 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and then place in an ice bath.
-
Slowly add manganese dioxide (17.4 g, 0.20 mol) in portions, ensuring the internal temperature does not exceed 30 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-methyl-6-(trifluoromethyl)pyridine as a colorless oil.
Stage 2: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
This stage involves the formylation of the pyridine ring at the 3-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-(trifluoromethyl)pyridine | 161.13 | 16.1 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 23.0 g (14.0 mL) | 0.15 |
| N,N-Dimethylformamide (DMF) | 73.09 | 11.0 g (11.6 mL) | 0.15 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Ice-water | - | 500 mL | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool N,N-dimethylformamide (11.0 g, 0.15 mol) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.
-
Add a solution of 2-methyl-6-(trifluoromethyl)pyridine (16.1 g, 0.10 mol) in dichloromethane (50 mL) to the Vilsmeier reagent.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-water with vigorous stirring.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Stage 3: Synthesis of this compound
This final stage involves the reduction of the aldehyde to the target alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | 189.13 | 18.9 g | 0.10 |
| Sodium borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 |
| Methanol | - | 200 mL | - |
| Water | - | 300 mL | - |
| Ethyl Acetate | - | 400 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Dissolve the crude 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde (18.9 g, 0.10 mol) in methanol (200 mL) in a 500 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (4.5 g, 0.12 mol) in small portions over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (100 mL).
-
Remove the methanol under reduced pressure.
-
Add water (200 mL) to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification and Characterization
Purification by Column Chromatography:
The crude product is purified by flash column chromatography on silica gel.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
| Loading | Dry loading of crude product adsorbed onto silica gel |
| Elution | Monitor by TLC with UV visualization |
Recrystallization:
Further purification can be achieved by recrystallization.
-
Dissolve the product from column chromatography in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Analytical Data:
The identity and purity of the final product should be confirmed by HPLC and NMR.
| Analysis | Expected Result |
| HPLC | Purity >95% |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group |
Summary of Yields
| Stage | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 2-Methyl-6-(trifluoromethyl)pyridine | 16.1 | - | - |
| 2 | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | 18.9 | - | - |
| 3 | This compound | 19.1 | - | 55-60% (overall)[1] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.
-
Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas; add in portions and quench carefully.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Derivatization of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of compounds to biological targets.[1] The pyridine core is a common scaffold in numerous FDA-approved drugs, known for its ability to interact with a wide range of biological targets.[2] The hydroxymethyl group on the pyridine ring provides a convenient handle for further chemical modifications, allowing for the creation of a diverse library of derivatives for biological screening.[1] This application note provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds, with a focus on anticancer and antiviral screening.
Derivatization Strategies
The hydroxyl group of this compound is amenable to various chemical transformations to generate a library of derivatives. Key derivatization strategies include etherification, esterification, and conversion to an amine followed by amidation. These reactions allow for the introduction of a wide range of functional groups and structural motifs, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols for Derivatization
1. General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) or by staining with an appropriate reagent. Purification of compounds can be performed using column chromatography on silica gel. The structure and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Protocol for Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives by reacting this compound with various alkyl halides.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired ether derivative.
-
3. Protocol for Esterification
This protocol details the synthesis of ester derivatives from this compound and various carboxylic acids or acid chlorides.
-
Materials:
-
This compound
-
Carboxylic acid or acid chloride (e.g., acetic anhydride, benzoyl chloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (for carboxylic acids)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure (using an acid chloride):
-
Dissolve this compound (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/EtOAc gradient) to yield the pure ester derivative.
-
Biological Screening Protocols
Based on the known biological activities of trifluoromethylpyridine derivatives, the synthesized compounds will be screened for their potential anticancer and antiviral effects.
Anticancer Activity Screening
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the derivatized compounds on cancer cell lines.[3]
-
Materials:
-
Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Antiviral Activity Screening
1. Plaque Reduction Assay
This assay is used to quantify the ability of the synthesized compounds to inhibit viral replication.[4]
-
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., Herpes Simplex Virus-1, Influenza A virus)
-
Complete cell culture medium
-
Semi-solid overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet solution (0.1% in 20% ethanol)
-
Formalin (10%)
-
6-well plates
-
-
Protocol:
-
Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.[4]
-
Infect the cell monolayers with the virus-compound mixture.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding compound concentration.[4]
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.[4]
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of compound that reduces the number of plaques by 50%).
-
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Representative Anticancer Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Ether (Benzyl) | A549 | 15.2 |
| 1b | Ether (Ethyl) | A549 | 45.8 |
| 2a | Ester (Acetyl) | MCF-7 | 22.5 |
| 2b | Ester (Benzoyl) | MCF-7 | 8.9 |
| Doxorubicin | - | A549 | 0.5 |
| Doxorubicin | - | MCF-7 | 0.8 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Representative Antiviral Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Derivative Type | Virus | EC₅₀ (µM) |
| 1a | Ether (Benzyl) | HSV-1 | 10.7 |
| 1b | Ether (Ethyl) | HSV-1 | 32.1 |
| 2a | Ester (Acetyl) | Influenza A | 18.4 |
| 2b | Ester (Benzoyl) | Influenza A | 5.2 |
| Acyclovir | - | HSV-1 | 1.2 |
| Oseltamivir | - | Influenza A | 0.9 |
Note: The data presented are hypothetical and for illustrative purposes. A study on novel trifluoromethylpyridine piperazine derivatives showed that some compounds had excellent antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[5] For instance, compound A16 exhibited a protective activity against TMV with an EC₅₀ of 18.4 µg/mL.[5] Another study on trifluoromethyl pyrimidine derivatives also demonstrated significant antiviral activity against TMV.[6]
Visualizations
Caption: Derivatization workflow for this compound.
Caption: Workflow for the biological screening of synthesized derivatives.
Caption: Hypothetical signaling pathway inhibited by a derivative.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Use of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and overall biological efficacy of the final product. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of agrochemicals, with a focus on herbicides.
The hydroxymethyl group at the 3-position and the methyl group at the 2-position of the pyridine ring serve as versatile handles for a range of chemical transformations. These include oxidation to the corresponding aldehyde and carboxylic acid, as well as halogenation to form reactive intermediates, paving the way for the construction of complex agrochemical molecules.
Application Notes
This compound is a crucial precursor for the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates. Specifically, the oxidation of this compound to 2-methyl-6-(trifluoromethyl)nicotinic acid provides a key intermediate for the synthesis of the commercial herbicide Flupyrsulfuron-methyl.
The trifluoromethylpyridine moiety is a critical pharmacophore in a number of successful agrochemicals, contributing to their desired spectrum of activity and crop selectivity. The synthetic routes outlined below provide a roadmap for the laboratory-scale synthesis of these valuable compounds.
Key Synthetic Pathways
The primary synthetic strategy involves a two-step process:
-
Oxidation: The alcohol functionality of this compound is oxidized to a carboxylic acid.
-
Amide Coupling and Sulfonamide Formation: The resulting nicotinic acid derivative is then coupled with other fragments to form the final agrochemical.
This is illustrated in the following workflow diagram:
Caption: Synthetic workflow for an agrochemical.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Methyl-6-(trifluoromethyl)nicotinic acid
This protocol describes the oxidation of the starting alcohol to the corresponding carboxylic acid, a key intermediate for herbicide synthesis.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in water.
-
Slowly add potassium permanganate (KMnO₄) (2.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite (NaHSO₃) until the purple color disappears.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-methyl-6-(trifluoromethyl)nicotinic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Methyl-6-(trifluoromethyl)nicotinic acid |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
Protocol 2: Synthesis of a Sulfonylurea Herbicide Intermediate
This protocol outlines the conversion of 2-methyl-6-(trifluoromethyl)nicotinic acid to a key sulfonylurea intermediate. This is a general procedure that can be adapted for the synthesis of herbicides like Flupyrsulfuron-methyl.
Materials:
-
2-Methyl-6-(trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Sulfonamide (e.g., 2-amino-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 2-methyl-6-(trifluoromethyl)nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methyl-6-(trifluoromethyl)nicotinyl chloride.
-
Coupling Reaction: In a separate flask, dissolve the appropriate sulfonamide (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-methyl-6-(trifluoromethyl)nicotinyl chloride in dichloromethane to the sulfonamide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude sulfonylurea herbicide.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Methyl-6-(trifluoromethyl)nicotinic acid |
| Product | Sulfonylurea Herbicide (e.g., Flupyrsulfuron-methyl precursor) |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >95% |
Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final agrochemical product and the key transformations involved.
Caption: Intermediate to agrochemical pathways.
Application Notes and Protocols for High-Throughput Screening Assays with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in high-throughput screening (HTS) campaigns, with a particular focus on the inhibition of Ghrelin O-acyltransferase (GOAT), a key enzyme in metabolic signaling pathways.
Introduction
This compound is a pyridine derivative with significant potential in drug discovery. Its chemical structure, featuring a trifluoromethyl group, enhances its biological activity and cell membrane permeability, while the hydroxymethyl group allows for crucial hydrogen bonding interactions with biological targets.[1] This compound has been identified as a potential inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a hormone that plays a central role in appetite stimulation and energy homeostasis.[1] Inhibition of GOAT is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
These notes provide detailed protocols for a fluorescence-based HTS assay to identify and characterize inhibitors of GOAT, such as this compound.
Signaling Pathway of Ghrelin O-acyltransferase (GOAT)
The GOAT signaling pathway is integral to the activation of ghrelin. In the endoplasmic reticulum, GOAT catalyzes the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of proghrelin. This acylation is essential for ghrelin to bind to its receptor, the growth hormone secretagogue receptor (GHS-R1a), and initiate downstream signaling that regulates appetite and metabolism.
Caption: Ghrelin O-acyltransferase (GOAT) signaling pathway.
High-Throughput Screening Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of a target enzyme, such as GOAT.
Caption: High-throughput screening experimental workflow.
Quantitative Data from a Representative HTS Campaign
The following table presents representative data from a hypothetical HTS campaign for GOAT inhibitors, including the compound of interest.
| Compound ID | Compound Name | IC50 (µM) | Z'-Factor (Plate) | Hit |
| C001 | This compound | 5.2 | 0.78 | Yes |
| C002 | Positive Control (GO-CoA-Tat) | 0.1 | 0.85 | Yes |
| C003 | Negative Control (DMSO) | >100 | 0.82 | No |
| C004 | Structurally Similar Analog 1 | 15.8 | 0.75 | No |
| C005 | Structurally Similar Analog 2 | 8.9 | 0.80 | Yes |
Campaign Summary:
-
Assay Type: Fluorescence-based GOAT inhibition assay
-
Screening Concentration: 10 µM
-
Number of Compounds Screened: 100,000
-
Overall Hit Rate: 0.5%
Experimental Protocols
Preparation of Reagents
a. Assay Buffer:
-
50 mM HEPES, pH 7.4
-
150 mM NaCl
-
5 mM MgCl₂
-
0.01% Tween-20
-
Prepare a 1 L stock solution and filter-sterilize.
b. GOAT Enzyme Stock Solution:
-
Reconstitute lyophilized human recombinant GOAT enzyme in assay buffer to a final concentration of 1 mg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
c. Fluorescent Ghrelin Substrate Stock Solution:
-
Synthesize or procure a fluorescently labeled ghrelin peptide substrate (e.g., with a terminal fluorophore).
-
Dissolve in DMSO to a stock concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light.
d. Octanoyl-CoA Stock Solution:
-
Dissolve octanoyl-CoA in assay buffer to a stock concentration of 10 mM.
-
Aliquot and store at -80°C.
e. Compound Plates:
-
Dissolve this compound and other test compounds in 100% DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions in DMSO for dose-response experiments.
-
Use a liquid handler to dispense compounds into 384-well assay plates. For a primary screen at 10 µM, dispense 50 nL of a 10 mM stock into each well.
High-Throughput Screening Protocol (384-Well Format)
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.
-
Dispense 50 nL of DMSO into the negative control wells.
-
Dispense 50 nL of a known GOAT inhibitor (e.g., GO-CoA-Tat at 10 mM in DMSO) into the positive control wells.
-
-
Enzyme Addition:
-
Prepare a working solution of GOAT enzyme in assay buffer at a concentration of 2X the final desired concentration.
-
Add 5 µL of the GOAT enzyme working solution to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing the fluorescent ghrelin peptide and octanoyl-CoA in assay buffer at 2X their final desired concentrations.
-
Add 5 µL of the substrate mix to each well to initiate the enzymatic reaction. The final reaction volume will be 10 µL.
-
The final concentrations in the assay should be:
-
Test compound: 10 µM
-
GOAT enzyme: 50 nM
-
Fluorescent ghrelin substrate: 1 µM
-
Octanoyl-CoA: 10 µM
-
DMSO: 0.5%
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 60 minutes. Protect the plate from light.
-
-
Detection:
-
Measure the fluorescence intensity of each well using a plate reader compatible with the chosen fluorophore (e.g., excitation at 485 nm and emission at 520 nm for a fluorescein-based substrate).
-
Data Analysis
-
Normalization:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))
-
-
Quality Control (Z'-Factor):
-
Calculate the Z'-factor for each plate to assess the quality of the assay: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Hit Identification:
-
Define a hit threshold based on the distribution of the sample data (e.g., compounds with % inhibition > 3 standard deviations from the mean of the negative controls).
-
-
Dose-Response Analysis:
-
For confirmed hits, perform dose-response experiments with serial dilutions of the compound.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
These application notes and protocols provide a robust framework for conducting high-throughput screening assays with this compound and similar compounds targeting the GOAT enzyme. Adherence to these guidelines will facilitate the identification and characterization of novel therapeutic agents for metabolic diseases.
References
Application Notes and Protocols for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group, enhances metabolic stability and cell membrane permeability.[1] This compound serves as a key building block in the synthesis of more complex molecules, notably as a component of potent inhibitors targeting Ghrelin O-acyltransferase (GOAT).[1][2] Research has primarily focused on its role in metabolic disorders and its potential as an anticancer agent.[1][2] These application notes provide a summary of the available in vitro and in vivo data, along with detailed experimental protocols to facilitate further research.
In Vitro Applications
Inhibition of Ghrelin O-acyltransferase (GOAT)
This compound is a crucial structural motif in a class of potent GOAT inhibitors. A derivative, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, has demonstrated significant inhibitory activity against GOAT.
Quantitative Data: In Vitro GOAT Inhibition
| Compound | Target | Assay Type | Concentration | % Inhibition |
| (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid | GOAT | Biochemical Assay | 10 µM | 100% |
Experimental Protocol: In Vitro GOAT Inhibition Assay
This protocol is a representative method based on established biochemical assays for GOAT activity.
a) Materials and Reagents:
-
Membrane preparations from Sf9 insect cells infected with baculovirus encoding for human GOAT.
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Recombinant proghrelin peptide.
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[3H]octanoyl-CoA (radiolabeled substrate).
-
This compound derivative or other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).
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Scintillation cocktail and scintillation counter.
b) Procedure:
-
Prepare a reaction mixture containing the assay buffer, GOAT-expressing cell membranes, and proghrelin substrate.
-
Add the test compound, such as the this compound derivative, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding [3H]octanoyl-CoA.
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Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 8 M urea).
-
Separate the radiolabeled acylated ghrelin from the unreacted [3H]octanoyl-CoA using a suitable method, such as C18 solid-phase extraction cartridges.
-
Quantify the amount of radiolabeled acylated ghrelin using a scintillation counter.
-
Calculate the percentage of GOAT inhibition for each concentration of the test compound relative to the vehicle control.
Workflow for In Vitro GOAT Inhibition Assay
Caption: Workflow for determining in vitro GOAT inhibition.
Anticancer Activity
Signaling Pathway: GOAT Inhibition and Potential Anticancer Effect
Caption: Proposed mechanism of anticancer action via GOAT inhibition.
In Vivo Applications
Specific in vivo studies for this compound are not extensively documented. However, based on protocols for other GOAT inhibitors, a representative in vivo study design can be proposed to evaluate its effects on metabolic parameters.
Experimental Protocol: In Vivo Evaluation of GOAT Inhibition in Mice
This protocol provides a general framework for assessing the in vivo efficacy of a GOAT inhibitor.
a) Animals and Housing:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
b) Compound Formulation and Administration:
-
Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound via oral gavage at a predetermined dose (e.g., 10-30 mg/kg). A vehicle control group should be included.
c) Pharmacodynamic Assessment:
-
Following compound administration, collect blood samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and immediately stabilize with a protease inhibitor cocktail and acidify to preserve ghrelin.
-
Measure the concentrations of acylated and des-acylated ghrelin in the plasma using a specific ELISA kit.
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Evaluate the ratio of acylated to total ghrelin as an indicator of GOAT inhibition.
d) Metabolic Parameter Evaluation (Optional):
-
Glucose Tolerance Test: After a period of fasting, administer a glucose bolus to the mice and measure blood glucose levels at different time intervals.
-
Body Weight and Composition: Monitor changes in body weight and composition (fat vs. lean mass) over a longer treatment period.
Workflow for In Vivo Pharmacodynamic Study
Caption: Workflow for in vivo pharmacodynamic assessment.
Conclusion
This compound is a valuable chemical scaffold, particularly for the development of GOAT inhibitors. The provided data and protocols offer a foundation for researchers to explore its therapeutic potential in metabolic diseases and oncology. Further studies are warranted to elucidate its specific anticancer activity and to conduct comprehensive in vivo efficacy and safety evaluations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research.
Section 1: Troubleshooting Guides
This section is designed to help you diagnose and resolve issues that may arise during the synthesis.
Guide 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
The reduction of the aldehyde precursor is a critical final step. Low yields or the formation of impurities are common hurdles.
Common Issues & Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Alcohol | Incomplete reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. - Optimize Stoichiometry: While a slight excess of NaBH₄ is common, a large excess can lead to side reactions. Start with 1.1-1.5 equivalents and adjust as needed. - Solvent Choice: The reaction is typically performed in an alcohol solvent like methanol or ethanol. Ensure the solvent is anhydrous if using more reactive hydride reagents. |
| Over-reduction to 2,3-dimethyl-6-(trifluoromethyl)pyridine | - Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. - Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for aldehydes over other functional groups. Avoid stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) if over-reduction is an issue. | |
| Degradation of starting material or product | - pH Control: The pyridine ring can be sensitive to harsh acidic or basic conditions. Maintain a neutral or slightly basic pH during workup. | |
| Presence of Impurities | Unreacted aldehyde | - Purification: If the reaction did not go to completion, purify the product using column chromatography on silica gel. A hexane/ethyl acetate gradient is often effective. |
| Formation of borate esters | - Acidic Workup: A mild acidic workup (e.g., with saturated NH₄Cl solution) is necessary to hydrolyze borate esters formed during the reduction. | |
| Side-products from Cannizzaro-type reactions | - Fresh Reagents: Ensure the aldehyde is pure and free of acidic impurities that could catalyze side reactions. |
Troubleshooting Workflow for Aldehyde Reduction
Caption: Troubleshooting workflow for aldehyde reduction.
Guide 2: Vilsmeier-Haack Formylation of 2-Methyl-6-(trifluoromethyl)pyridine
The introduction of the formyl group is a key step in preparing the aldehyde precursor. This reaction can be sensitive to conditions.
Common Issues & Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Aldehyde | Incomplete reaction | - Optimize Reagent Ratio: The ratio of POCl₃ to DMF can be critical. A slight excess of POCl₃ is often beneficial, but a large excess can lead to decomposition. Start with a 1:1.2 ratio of DMF to POCl₃ and adjust. - Temperature Control: The reaction often requires heating. An optimal temperature is typically between 70-90 °C. Temperatures that are too low may result in no reaction, while higher temperatures can cause decomposition. |
| Deactivated substrate | - The pyridine ring is electron-deficient, and the trifluoromethyl group is strongly electron-withdrawing, which can make the Vilsmeier-Haack reaction challenging. Ensure the starting material is of high purity. | |
| Decomposition of Starting Material | Overly harsh conditions | - Lower Reaction Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer period. - Control Reagent Addition: Add the Vilsmeier reagent to the substrate solution slowly at a lower temperature before heating. |
| Formation of Multiple Products | Lack of regioselectivity | - The methyl group directs formylation to the 3-position. If other isomers are observed, it may indicate contamination of the starting material or unexpected side reactions. Purification by column chromatography is essential. |
Logical Relationship for Vilsmeier-Haack Reaction
Caption: Key steps in the Vilsmeier-Haack formylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde to the corresponding methanol?
A: Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized conditions using sodium borohydride, yields are often reported in the range of 80-95%.
Q2: Are there alternative reducing agents to sodium borohydride for the aldehyde reduction?
A: Yes, other reducing agents can be used. For example, borane-THF complex has been used for the reduction of the related 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid to the alcohol. However, NaBH₄ is often preferred due to its selectivity, milder reaction conditions, and ease of handling. Stronger reducing agents like LiAlH₄ could also be used but may lead to over-reduction if not carefully controlled.
Q3: My Hantzsch pyridine synthesis for a related analogue is giving a low yield. What are the common causes?
A: Low yields in the Hantzsch synthesis can be due to several factors:
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Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient. Consider alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or solvent-free conditions with γ-Al₂O₃ nanoparticles.
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Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized. Ensure your oxidizing agent (e.g., nitric acid, iodine) is effective and used in the correct stoichiometry.
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Side Reactions: The order of reagent addition can be crucial to avoid the formation of undesired byproducts.
Q4: How can I purify the final this compound product?
A: The most common method for purification is column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the product from unreacted aldehyde and other nonpolar impurities. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid at room temperature.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde via Vilsmeier-Haack Reaction
Materials:
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2-Methyl-6-(trifluoromethyl)pyridine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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1,2-Dichloroethane (DCE)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a three-necked flask under a nitrogen atmosphere, cool DMF (3 equivalents) to 0 °C.
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Slowly add POCl₃ (3.3 equivalents) dropwise, maintaining the temperature below 5 °C.
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Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 2-Methyl-6-(trifluoromethyl)pyridine (1 equivalent) in DCE to the Vilsmeier reagent at 0 °C.
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Slowly warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Methyl-6-(trifluoromethyl)nicotinaldehyde.
Protocol 2: Synthesis of this compound via Aldehyde Reduction
Materials:
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2-Methyl-6-(trifluoromethyl)nicotinaldehyde
-
Sodium borohydride (NaBH₄)
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Methanol
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Saturated ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Dissolve 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (1 equivalent) in methanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
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Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated NH₄Cl solution.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Section 4: Data Presentation
Table 1: Comparison of Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield | Reference |
| Formylation | 2-Methyl-6-(trifluoromethyl)pyridine | 2-Methyl-6-(trifluoromethyl)nicotinaldehyde | POCl₃, DMF | Typically 60-75% | General Vilsmeier-Haack literature |
| Reduction | 2-Methyl-6-(trifluoromethyl)nicotinaldehyde | This compound | NaBH₄, Methanol | 80-95% | General aldehyde reduction protocols |
| Hantzsch Synthesis (analogue) | Benzaldehyde, Ethyl acetoacetate, NH₃ | Dihydropyridine | Refluxing ethanol | Often < 70% | Classical Hantzsch literature |
| Modified Hantzsch (analogue) | Benzaldehyde, Ethyl acetoacetate, NH₃ | Dihydropyridine | PTSA, ultrasonic irradiation | > 90% | [1] |
Table 2: Key Reagent Stoichiometry and Temperature Parameters
| Reaction | Key Reagent 1 | Key Reagent 2 | Stoichiometric Ratio (Substrate:Reagent1:Reagent2) | Optimal Temperature |
| Vilsmeier-Haack Formylation | DMF | POCl₃ | 1 : 3 : 3.3 | 80 °C |
| Aldehyde Reduction | NaBH₄ | - | 1 : 1.2 | 0 °C to Room Temp |
References
Overcoming solubility issues with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The information is designed to help overcome common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents should I try first to dissolve this compound?
A2: Based on the pyridine backbone and the functional groups, a good starting point for solubilization would be polar aprotic solvents or alcohols. Pyridine and its derivatives are often soluble in a wide range of organic solvents.[4] We recommend a systematic approach starting with solvents commonly used in pharmaceutical development. A suggested screening panel is provided in the troubleshooting section.
Q3: Can I use heat to improve the solubility of this compound?
A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, it is crucial to first assess the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. We recommend performing a preliminary thermal stability test, such as a short-term incubation at a slightly elevated temperature followed by purity analysis (e.g., by HPLC), before employing heat as a routine solubilization technique.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is limited. However, as a pyridine derivative, it may act as a weak base. Therefore, it could potentially react with strong acids. Caution should be exercised when using highly acidic or basic conditions for solubilization.
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Solvent Screening
The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. It is recommended to test a range of solvents with varying polarities.
Experimental Protocol: Small-Scale Solubility Assessment
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Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
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To each vial, add a measured volume of a single solvent from the list below, starting with a small volume (e.g., 100 µL).
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Vortex the vials at room temperature for 1-2 minutes.
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Visually inspect for dissolution. If the compound has not dissolved, incrementally add more solvent and vortex until the compound is fully dissolved or a maximum volume is reached.
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Record the approximate concentration at which the compound dissolves.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High |
| Chlorinated | Dichloromethane (DCM) | Moderate to High |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Aqueous | Water, PBS (pH 7.4) | Low |
Step 2: Employing Co-solvents
If the compound exhibits poor solubility in a single solvent that is required for your experimental system (e.g., an aqueous buffer), a co-solvent strategy can be employed.
Experimental Protocol: Co-solvent System Development
-
Prepare a concentrated stock solution of the compound in a water-miscible organic solvent identified in Step 1 (e.g., DMSO or Ethanol).
-
Gradually add the concentrated stock solution to your aqueous buffer while vortexing.
-
Observe for any precipitation. If precipitation occurs, the concentration of the organic co-solvent may need to be increased in the final solution.
-
It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid potential interference with your experiment. A final concentration of DMSO below 0.5% is generally recommended for cell-based assays.
Step 3: pH Adjustment
For compounds with ionizable groups, adjusting the pH of the solvent can significantly impact solubility. Pyridine derivatives are basic, and their solubility in aqueous solutions can sometimes be increased by lowering the pH to form a more soluble salt.
Experimental Protocol: pH-Dependent Solubility
-
Prepare a suspension of the compound in an aqueous buffer.
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Gradually add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Be cautious, as drastic pH changes can affect the stability of the compound and may not be compatible with your experimental system.
Step 4: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies can be considered. These techniques often require specialized equipment and expertise.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at the molecular level.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow of the troubleshooting process for addressing solubility issues with this compound.
Caption: A flowchart outlining the systematic approach to resolving solubility challenges.
References
Stability of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area, protected from light. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to degradation.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under various stress conditions, the primary degradation pathways for this compound are expected to involve the hydroxymethyl group and the pyridine ring. Potential degradation products include:
-
Oxidation: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde and 2-Methyl-6-(trifluoromethyl)nicotinic acid.
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Reduction: 2,3-Dimethyl-6-(trifluoromethyl)pyridine.
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Acid/Base Hydrolysis: While the molecule is relatively stable, prolonged exposure to strong acids or bases at elevated temperatures may lead to complex degradation pathways, potentially involving the trifluoromethyl group or the pyridine ring.
-
Photodegradation: Exposure to UV light may lead to the formation of colored degradants and potentially involve reactions of the trifluoromethyl group.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Synthesis
Problem: After synthesizing and purifying this compound, you observe unexpected peaks during HPLC analysis, indicating impurities.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or in-process HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Side Reactions | The hydroxymethyl group can be susceptible to over-oxidation or other side reactions depending on the synthetic route. Re-evaluate the choice of reagents and reaction conditions to minimize side product formation. |
| Degradation during Work-up or Purification | Avoid prolonged exposure to acidic or basic conditions during aqueous work-up. Ensure the temperature is kept low during solvent evaporation. For column chromatography, use a neutral stationary phase like silica gel and a suitable solvent system. |
| Contaminated Solvents or Reagents | Use high-purity, dry solvents and fresh reagents. Verify the purity of starting materials before use. |
Issue 2: Inconsistent Results in Stability Studies
Problem: You are performing forced degradation studies on this compound and observing variable degradation from batch to batch or experiment to experiment.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inconsistent Stress Conditions | Precisely control the temperature, concentration of stressor (acid, base, oxidizing agent), and duration of exposure. Use calibrated equipment (ovens, pH meters). |
| Variability in Sample Preparation | Ensure consistent sample concentration and solvent composition for each experiment. Prepare fresh solutions for each stress condition. |
| Influence of Headspace Oxygen (Oxidative Degradation) | For oxidative stability studies, ensure a consistent atmosphere (e.g., air or inert gas) in the reaction vessel. |
| Photodegradation from Ambient Light | Protect samples from light during preparation and analysis, especially for thermal and hydrolytic studies, by using amber vials or covering vessels with aluminum foil. |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acid and Base Hydrolysis
Objective: To evaluate the stability of the compound in acidic and basic conditions.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acidic sample and 0.1 M HCl for the basic sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation
Objective: To assess the susceptibility of the compound to oxidation.
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
Thermal Degradation
Objective: To determine the stability of the compound at elevated temperatures.
Protocol:
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in a calibrated oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
Photostability
Objective: To evaluate the impact of light exposure on the compound's stability.
Protocol:
-
Prepare a 1 mg/mL solution of the compound.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies for illustrative purposes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 8% | 2-Methyl-6-(trifluoromethyl)nicotinaldehyde |
| 0.1 M NaOH | 24 hours | 60°C | 12% | 2-Methyl-6-(trifluoromethyl)nicotinic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 15% | 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, 2-Methyl-6-(trifluoromethyl)nicotinic acid |
| Thermal | 48 hours | 80°C | 5% | Minor unidentified products |
| Photolytic | - | - | 10% | Colored degradants, potential trifluoromethyl group modifications |
Visualizations
Below are diagrams illustrating key experimental workflows and potential degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Common side reactions in the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Technical Support Center: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: A prevalent method involves a two-step process starting from 2-methyl-6-(trifluoromethyl)pyridine. The first step is a Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position, yielding 2-methyl-6-(trifluoromethyl)nicotinaldehyde. This intermediate is then reduced to the desired alcohol, this compound, typically using a mild reducing agent like sodium borohydride (NaBH₄). An alternative approach is a modified Hantzsch pyridine synthesis, which constructs the pyridine ring, followed by hydroxymethylation.[1]
Q2: I am observing a low yield in the formylation step. What are the potential causes and how can I improve it?
A2: Low yields in the Vilsmeier-Haack formylation of 2-methyl-6-(trifluoromethyl)pyridine can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making it less susceptible to electrophilic substitution. Key areas to troubleshoot include:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are anhydrous, as moisture can quench the Vilsmeier reagent.
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF is crucial. An excess or deficit of either can lead to the formation of inactive adducts or side reactions.
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Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material or product.
Q3: My final product after reduction is impure. What are the likely side products?
A3: Impurities in the final product can originate from both the formylation and reduction steps. Common side products include:
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Unreacted Aldehyde: Incomplete reduction will leave residual 2-methyl-6-(trifluoromethyl)nicotinaldehyde in your product.
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Over-reduction Product: Although less common with NaBH₄, over-reduction of the alcohol to the corresponding methyl group, forming 2,3-dimethyl-6-(trifluoromethyl)pyridine, is a possibility, especially with stronger reducing agents or harsh conditions.
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Dihydropyridine Species: Partial reduction of the pyridine ring can lead to the formation of unstable dihydropyridine intermediates. These may be difficult to isolate but can contribute to a complex mixture and lower the overall yield of the desired aromatic alcohol.
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Borate Esters: During the workup of NaBH₄ reductions, borate esters can form and may be carried through if the quench and extraction are not performed carefully.
Troubleshooting Guides
Issue 1: Low or No Yield of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (Formylation Step)
| Symptom | Potential Cause | Suggested Solution |
| Starting material is recovered unchanged. | 1. Reaction temperature is too low. 2. Vilsmeier reagent is not active (e.g., due to moisture). 3. The pyridine ring is too deactivated for the reaction conditions. | 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Use freshly opened, anhydrous POCl₃ and DMF. Prepare the Vilsmeier reagent at 0°C before adding the substrate. 3. Consider using a more activating Vilsmeier reagent or a different synthetic route if feasible. |
| A complex mixture of products is observed. | 1. Reaction temperature is too high, causing decomposition. 2. Incorrect stoichiometry of POCl₃ and DMF. | 1. Lower the reaction temperature. Run the reaction at a lower temperature for a longer duration. 2. Optimize the POCl₃ to DMF ratio. Start with a 1:1 ratio and adjust as needed. |
| Formation of a dark, tar-like substance. | Significant decomposition of starting material or product. | Re-evaluate the reaction temperature and reagent stoichiometry. Ensure a controlled and gradual addition of reagents. |
Issue 2: Incomplete Reaction or Side Product Formation in the Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of unreacted aldehyde remains. | 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Deactivation of the reducing agent. | 1. Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents). 2. Allow the reaction to stir for a longer period at room temperature or slightly warm the reaction mixture (e.g., to 40°C). 3. Add the NaBH₄ portion-wise to maintain its activity. |
| Presence of an unexpected, less polar byproduct. | Over-reduction to 2,3-dimethyl-6-(trifluoromethyl)pyridine. | Use a milder reducing agent or less forcing conditions (e.g., lower temperature, shorter reaction time). Monitor the reaction closely by TLC or LC-MS to stop it once the aldehyde is consumed. |
| Low isolated yield with a complex product mixture. | Formation of unstable dihydropyridine intermediates. | Ensure the reaction is performed under an inert atmosphere. A careful aqueous workup is crucial to hydrolyze any intermediates and quench the reaction effectively. |
| Final product is difficult to purify from inorganic salts. | Incomplete quenching and removal of borate salts. | After the reaction, quench carefully with water or dilute acid at a low temperature. Multiple extractions with an appropriate organic solvent can help remove inorganic byproducts. A final brine wash of the combined organic layers is recommended. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Methyl-6-(trifluoromethyl)pyridine
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents).
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2-methyl-6-(trifluoromethyl)pyridine (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane).
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sodium Borohydride Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
-
Dissolve 2-methyl-6-(trifluoromethyl)nicotinaldehyde (1 equivalent) in a suitable solvent, such as methanol or a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 - 2.0 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C and slowly quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Caption: Main synthetic route to this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Optimizing Reaction Parameters for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Functionalization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary sites for functionalization are the hydroxymethyl group (-CH₂OH) at the 3-position, the C-H bonds on the pyridine ring (primarily at the 4- and 5-positions), and the pyridine nitrogen atom. The hydroxymethyl group is a versatile handle for various transformations, including oxidation, esterification, and conversion to a leaving group for substitution reactions.[1]
Q2: Why is achieving regioselectivity in pyridine functionalization challenging?
A2: The functionalization of pyridine rings can be challenging due to the electron-deficient nature of the ring system caused by the electronegative nitrogen atom.[2][3] Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts, potentially inhibiting their activity or directing the reaction to the C2 or C6 positions.[2][4] Overcoming these intrinsic properties to achieve selective functionalization, especially at the C3 or C4 positions, often requires specific strategies.[3][5]
Q3: How does the trifluoromethyl group at the 6-position influence the molecule's reactivity?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence further deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. In pharmaceutical applications, the -CF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity of the molecule.[1]
Q4: When is it advantageous to convert the pyridine to its N-oxide derivative?
A4: Converting the pyridine to a pyridine N-oxide is a common strategy to alter the electronic properties of the ring. The N-oxide group is a strong activating group that can facilitate electrophilic substitution, particularly at the C4 position. It can also be used as a catalytic species or as an intermediate for introducing various functional groups before being deoxygenated to restore the pyridine ring.[6][7][8][9]
Troubleshooting Guides
Guide 1: O-Functionalization of the Hydroxymethyl Group (Esterification & Etherification)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q: Low conversion in my esterification reaction. | Inefficient catalyst; Steric hindrance; Reagents not sufficiently pure or dry; Unfavorable reaction equilibrium. | Screen different esterification catalysts (e.g., DCC/DMAP, acid catalysts like UiO-66-NH₂).[10][11] Ensure anhydrous conditions by using dried solvents and reagents. Use an excess of one reagent (e.g., methanol) to drive the equilibrium. Consider increasing the reaction temperature. |
| Q: Low yield in my Williamson etherification. | Base is not strong enough to deprotonate the alcohol; Leaving group is not reactive enough; Steric hindrance. | Use a stronger base such as NaH or KHMDS. Convert the alcohol to a better leaving group (e.g., tosylate, mesylate, or halide) prior to reaction with the alkoxide. Screen different solvents to improve solubility and reaction rates. |
| Q: I am observing a chlorinated byproduct instead of the expected tosylate when using tosyl chloride (TsCl). | This is a known side reaction for benzylic-type alcohols where the intermediate tosylate is converted to a chloride by the pyridinium hydrochloride byproduct.[12] | Use alternative sulfonylating agents like tosyl fluoride. Activate the alcohol using a different method, such as an Appel reaction (PPh₃, CBr₄) to generate the corresponding bromide, which is a stable and effective leaving group.[12] |
| Q: Starting material decomposes under the reaction conditions. | Conditions are too harsh (e.g., excessively strong acid or base); Reaction temperature is too high. | Employ milder reaction conditions. For etherification, use a weaker base like K₂CO₃ or Cs₂CO₃ if possible. For esterification, avoid strong mineral acids if the molecule is sensitive. Lower the reaction temperature and extend the reaction time. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Note: These reactions typically require prior conversion of the hydroxymethyl group to a halide or triflate.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q: Low or no yield in a Suzuki-Miyaura coupling reaction. | Catalyst inhibition by pyridine nitrogen; Ineffective catalyst/ligand system; Slow transmetallation or rapid protodeboronation of the organoboron reagent.[13] | Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[13] Use rigorously dried and deoxygenated solvents and reagents. Consider using a more stable boronate ester (e.g., pinacol) instead of a boronic acid.[13] Screen different bases such as K₃PO₄, KF, or Cs₂CO₃.[13][14] |
| Q: Low yield in a Buchwald-Hartwig amination reaction. | Inappropriate catalyst, ligand, or base combination; Catalyst deactivation; Amine volatility (for low boiling point amines). | This reaction is highly dependent on the ligand. Use sterically hindered, electron-rich phosphine ligands.[15][16] A strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[17] For volatile amines, use a sealed reaction vessel or consider specialized protocols.[18] |
| Q: Significant formation of a hydrodehalogenated byproduct (starting material halide is reduced). | Catalyst system favors reductive elimination of H-X over the desired cross-coupling; Presence of water or other proton sources. | Ensure anhydrous conditions. This can sometimes be mitigated by changing the ligand or the base. For example, in Suzuki couplings, KF can be an effective base that minimizes this side reaction.[13] |
| Q: Difficulty purifying the product from residual catalyst. | High catalyst loading was required; Ligand is difficult to separate. | Optimize the reaction to use the lowest possible catalyst loading (screening can help identify a more active system). Choose a ligand that facilitates purification (e.g., one with different solubility properties). Consider using silica gel plugs or specialized scavengers for palladium removal. |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of this compound
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv., if using DCM) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv.).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required. Note: Heating may increase the formation of the chlorinated byproduct.[12]
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the pyridyl halide or triflate (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).[14]
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, or DME/water mixture).[13]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the pyridyl halide or triflate (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4-5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[16][17]
-
Add the amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
A general workflow for the functionalization of the starting material is presented below, followed by a logical diagram for troubleshooting cross-coupling reactions.
Caption: General functionalization workflow for this compound.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of trifluoromethylpyridine derivatives are a common issue.[1] Several factors could be contributing to this problem. Firstly, ensure all reagents and solvents are anhydrous, as the reaction is sensitive to moisture.[2] The purity of the starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine, is also crucial. Side reactions, like the formation of multi-chlorinated by-products, can be minimized by carefully controlling the reaction temperature.[1] Additionally, consider that Grignard reactions, which may be used in related syntheses, are notoriously finicky; ensuring the magnesium is activated and the reaction is initiated properly can significantly impact yield.[2][3][4]
Q2: I am observing unexpected peaks in the NMR spectrum of my purified product. What are the likely impurities?
A2: Unexpected peaks in the NMR spectrum could indicate the presence of several impurities. Residual starting materials or reagents are a common source of contamination. Incomplete reactions could leave behind precursors like 2-chloro-6-(trifluoromethyl)pyridine. Side-products from the reaction, such as over-methylated or chlorinated pyridine derivatives, may also be present.[1] It is also advisable to check for common solvents used during the work-up and purification, such as ethyl acetate or hexane, as they can be difficult to remove completely.
Q3: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
A3: Pyridine derivatives, especially those with reactive functional groups like a hydroxymethyl group, can be sensitive to light, air, and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[5] For solutions, it is best to prepare them fresh before use. If storage in solution is necessary, use anhydrous solvents and store at low temperatures to minimize degradation.
Q4: I am having difficulty purifying the crude product by column chromatography. What solvent system do you recommend?
A4: The purification of this compound can typically be achieved using silica gel column chromatography. A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[6] The optimal ratio will depend on the specific impurities present. It is recommended to first determine the ideal solvent system using thin-layer chromatography (TLC). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to achieve good separation of the desired product from impurities.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃NO | [7] |
| CAS Number | 113265-44-4 | [7] |
| Purity | ≥ 95% | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar pyridine methanol derivatives.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Methylmagnesium bromide solution (e.g., 3M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Hydrochloric acid (e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Reaction with Paraformaldehyde: To a separate flame-dried flask under an inert atmosphere, add anhydrous THF and paraformaldehyde. Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the Grignard reagent prepared from 2-chloro-6-(trifluoromethyl)pyridine (or a commercial solution) to the paraformaldehyde suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding 1M hydrochloric acid at 0°C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing it.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid or oil.
Mandatory Visualizations
Experimental Workflow
References
- 1. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]
- 2. The ghrelin O-acyltransferase structure reveals a catalytic channel for transmembrane hormone acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trifluoromethyl-Containing Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of trifluoromethyl-containing compounds. The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl (-CF3) group can significantly influence a molecule's physicochemical properties, often leading to purification difficulties.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of trifluoromethylated compounds in a question-and-answer format.
Question: Why am I observing peak tailing for my trifluoromethyl-containing compound in reverse-phase HPLC?
Answer:
Peak tailing is a common issue when purifying compounds containing basic functional groups, and the presence of a trifluoromethyl group can exacerbate this problem.[3][4] The primary cause is often secondary interactions between the analyte and the stationary phase.[3]
-
Probable Cause 1: Silanol Interactions: Residual silanol groups on the surface of silica-based columns can be deprotonated at mid-range pH, leading to ionic interactions with basic analytes.[4] This can cause tailing.[5]
-
Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (ideally 2 pH units away from the compound's pKa) can protonate the silanol groups, minimizing these secondary interactions.[6] For basic compounds, you may need to work at a higher pH to keep them neutral.[3]
-
Solution 1b: Use an End-Capped Column: Employing a highly deactivated, end-capped column can block many of the residual silanol groups, reducing their interaction with your compound.[4][6]
-
Solution 1c: Add an Ion-Pairing Agent: For basic compounds, adding a small amount of an amine like triethylamine (TEA) can help to mask the silanol groups.[6] Conversely, for acidic compounds, adding an acid like trifluoroacetic acid (TFA) can suppress the ionization of the analyte and silanols.[5][6]
-
Probable Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]
-
Solution 2: Reduce the sample concentration and injection volume.[6]
-
Probable Cause 3: Column Degradation: The column may be contaminated or have a void at the inlet.[3]
-
Solution 3: Flush the column with a strong solvent or, if necessary, replace it.[8]
Question: My trifluoromethylated compound is proving difficult to crystallize. What steps can I take?
Answer:
The bulky and electron-withdrawing nature of the trifluoromethyl group can sometimes hinder the formation of a well-ordered crystal lattice.[9]
-
Probable Cause 1: High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[9]
-
Solution 1a: Systematic Solvent Screening: Perform a thorough solvent screen to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10]
-
Solution 1b: Use an Anti-Solvent: Try a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the "anti-solvent").[9] Dissolve the compound in the good solvent and slowly add the anti-solvent until turbidity is observed, then allow it to cool.
-
Probable Cause 2: Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.[9]
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9]
-
Probable Cause 3: Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.
-
Solution 3a: Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[10]
-
Solution 3b: Seeding: If a small amount of pure crystalline material is available, add a seed crystal to the solution to induce crystallization.[10]
-
Probable Cause 4: Presence of Impurities: Impurities can inhibit crystal formation.[9]
-
Solution 4: Attempt to further purify the compound by another method, such as column chromatography, before attempting crystallization again.[9]
Question: I'm observing co-elution of my trifluoromethylated compound with an impurity. How can I improve the separation?
Answer:
Co-elution occurs when two or more compounds elute from the chromatography column at the same time.[11] This is a common challenge, especially with isomers or structurally similar compounds.[9]
-
Probable Cause 1: Inappropriate Chromatographic Conditions: The chosen stationary phase or mobile phase may not be providing sufficient selectivity for the separation.
-
Solution 1a: Optimize the Mobile Phase: Adjust the solvent system to improve separation.[10] This could involve changing the solvent ratio in an isocratic elution or modifying the gradient profile.
-
Solution 1b: Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a stationary phase with different selectivity.[10] For example, if you are using a C18 column, you might try a phenyl-hexyl or a polar-embedded column.
-
Solution 1c: Consider an Alternative Chromatographic Technique: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can offer different selectivities.[10] SFC, in particular, can be advantageous for separating chiral compounds.[12]
-
Probable Cause 2: Poor Peak Shape: Asymmetrical peaks are more likely to overlap.[13]
-
Solution 2: Address any issues causing peak tailing or fronting using the troubleshooting steps outlined above.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of a trifluoromethyl group on a compound's behavior during purification?
A1: The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of a molecule.[2][14] This can lead to:
-
Altered Polarity: The polarity of the molecule will be different from its non-fluorinated analog, which will affect its retention in both normal-phase and reverse-phase chromatography.
-
Increased Acidity/Decreased Basicity: The -CF3 group can increase the acidity of nearby protons and decrease the basicity of nitrogen-containing functional groups.[2] This can influence interactions with the stationary phase and the optimal pH for purification.[6]
-
Potential for Stronger Interactions: The polarized C-F bonds can lead to unique intermolecular interactions that may affect chromatographic behavior and crystallization.
Q2: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for purifying trifluoromethyl-containing compounds?
A2: SFC can be a powerful alternative to HPLC, particularly for certain types of separations.[15] Consider SFC when:
-
Separating Chiral Compounds: SFC often provides better resolution for chiral separations.[12]
-
Faster Separations are Needed: SFC can be three to five times faster than HPLC.[16]
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Working with Less Polar Compounds: SFC is a normal-phase technique and is well-suited for the separation of less polar compounds.[17]
-
A "Greener" Method is Desired: SFC typically uses supercritical CO2 as the main mobile phase, reducing the consumption of organic solvents.[16]
Q3: My trifluoromethylated compound appears to be unstable on silica gel. What are my options?
A3: If your compound is degrading on silica gel, you have several alternatives:[18]
-
Use a Deactivated Stationary Phase: Consider using deactivated silica gel, alumina, or a bonded phase like C18 for reverse-phase chromatography.[10]
-
Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[10]
-
Alternative Purification Methods: If chromatography is not suitable, explore other options like crystallization, distillation (if the compound is volatile), or preparative HPLC.[9][18]
Data Presentation
Table 1: Comparison of HPLC and SFC for Purification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic solvents and water | Supercritical Carbon Dioxide |
| Typical Analysis Time | Slower | 3-5 times faster than HPLC[16] |
| Strengths | Versatile for a wide range of polarities, well-established | Excellent for chiral separations, faster, "greener"[12][16] |
| Best Suited For | Broad range of compounds, including aqueous samples | Chiral compounds, less polar molecules[12] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for your compound.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial elution solvent and carefully pack it into a column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the elution solvent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.[10]
-
Elution: Begin eluting the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[10]
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.[10]
-
Compound Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[10]
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, find a solvent that dissolves your compound when hot but in which it is sparingly soluble at room temperature.[10]
-
Dissolution: In a larger flask, dissolve the impure compound in the minimum amount of the hot solvent.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can also help.[10]
-
Isolation: Collect the crystals by vacuum filtration.[10]
-
Washing: Wash the crystals with a small amount of cold solvent.[10]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[10]
Visualizations
Caption: A general workflow for the purification of trifluoromethyl-containing compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 16. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. Purification [chem.rochester.edu]
Enhancing the reactivity of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in various chemical transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Sluggish or Incomplete Oxidation of the Hydroxymethyl Group
-
Question: My oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid is slow and results in low yields. What can I do to improve the reaction?
-
Answer: The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance from the adjacent methyl group can decrease the reactivity of the hydroxymethyl group. Here are several strategies to enhance the reaction rate and yield:
-
Choice of Oxidizing Agent: Standard oxidizing agents may be insufficient. Consider using more potent or specialized reagents. For sterically hindered alcohols, stronger oxidants might be necessary.
-
Reaction Conditions: Microwave-assisted synthesis can significantly enhance reaction kinetics.[1] Increasing the reaction temperature may also be beneficial, but should be monitored to avoid side product formation.
-
Catalyst Selection: The use of a suitable catalyst can facilitate the oxidation. For example, TEMPO-based oxidation systems are often effective for primary alcohols.
-
Issue 2: Low Yield in Etherification Reactions (e.g., Williamson Ether Synthesis)
-
Question: I am struggling to achieve a good yield in my etherification reaction with this compound. What are the likely causes and solutions?
-
Answer: Low yields in etherification are often due to the reduced nucleophilicity of the hydroxyl group and steric hindrance. Consider the following approaches:
-
Activation of the Hydroxyl Group: The hydroxyl group needs to be converted into a better leaving group. This can be achieved by deprotonation with a strong base to form the alkoxide. The choice of base is critical; bulkier bases may be less effective due to steric hindrance.
-
Activation of the Pyridine Ring: The reactivity of the pyridine ring can be enhanced by quaternizing the nitrogen atom to create a pyridinium salt, which increases the electron deficiency of the ring system.[2][3]
-
Alternative Reagents: If standard alkyl halides are not effective, consider using more reactive electrophiles such as alkyl triflates.
-
Issue 3: Difficulty in Achieving High Yields for Esterification Reactions
-
Question: My esterification reactions with this compound are inefficient. How can I improve the conversion?
-
Answer: The steric hindrance around the hydroxyl group is a primary challenge in esterification. The following methods can be employed to overcome this:
-
Use of Coupling Agents: Peptide coupling reagents such as TBTU, TATU, or COMU can be highly effective for esterifying sterically hindered alcohols in the presence of an organic base.
-
Specialized Catalysts: For sterically demanding esterifications, catalysts like diphenylammonium triflate (DPAT) have shown success, particularly when used in fluorous media.[4][5]
-
Anhydride Activation: Using a carboxylic anhydride instead of a carboxylic acid can increase the electrophilicity of the acylating agent. The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is often necessary.[6]
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate?
A1: The molecule's reactivity is influenced by a combination of electronic and steric effects. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards certain reactions. Additionally, the methyl group at the 2-position and the trifluoromethyl group at the 6-position create significant steric hindrance around the 3-position, where the hydroxymethyl group is located. This steric bulk can impede the approach of reagents to the reactive site.[1]
Q2: How can I activate the pyridine nitrogen, and what effect does it have?
A2: The pyridine nitrogen can be activated by reaction with an alkylating agent (e.g., a benzyl halide) to form a pyridinium salt.[2][3] This quaternization makes the pyridine ring more electron-deficient, which can enhance its reactivity in certain transformations.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). It is important to work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q4: What are the recommended purification techniques for derivatives of this compound?
A4: Purification of derivatives of this compound typically involves standard techniques such as column chromatography on silica gel or recrystallization.[1] The choice of solvent system for chromatography will depend on the polarity of the synthesized derivative. High-performance liquid chromatography (HPLC) can be used to assess purity.[1]
Quantitative Data
Table 1: Comparison of Activating Agents for Esterification of Sterically Hindered Alcohols
| Activating Agent | Base | Solvent | Typical Reaction Time | Typical Yield | Reference |
| TBTU | DIEA | DMF | 10-16 h | 81-91% | [7] |
| TATU | DIEA | DMF | 8-14 h | High | [7] |
| COMU | DIEA | DMF | 10-16 h | ~81% | [7] |
| DPAT | None | Perfluorohexane | 24 h | Variable, can be high | [4][5] |
Note: Yields are generalized from literature on sterically hindered alcohols and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Esterification using TBTU
-
To a solution of this compound (1.0 equiv) and the carboxylic acid (1.2 equiv) in anhydrous DMF, add TBTU (1.5 equiv).
-
Add N,N-Diisopropylethylamine (DIEA) (2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 10-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Oxidation using PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the transformation of this compound.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. Single point activation of pyridines enables reductive hydroxymethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Preventing degradation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol during storage
Technical Support Center: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Welcome to the technical support center for this compound (CAS: 113265-44-4). This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound, like similar pyridyl-methanol compounds, is primarily influenced by three main factors:
-
Oxidation: The hydroxymethyl group (-CH2OH) is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This process is accelerated by the presence of oxygen.[1][2]
-
Moisture: Some pyridine-methanol compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[1][3] This moisture can facilitate hydrolysis or other degradation pathways.
-
Light and Temperature: Exposure to light (photodegradation) and elevated temperatures can provide the energy needed to initiate and accelerate degradation reactions.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Temperature: Keep in a cool, well-ventilated place.[4][5] Refrigeration (2-8°C) is often recommended for similar compounds.[6]
-
Container: Use a tightly sealed, opaque or amber-colored container to protect from light and moisture.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[4]
Q3: What are the potential degradation products I should be aware of?
A3: Based on the structure, the most likely degradation products arise from the oxidation of the hydroxymethyl group.[2] Researchers should be vigilant for the formation of:
-
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)carbaldehyde: The initial oxidation product.
-
2-Methyl-6-(trifluoromethyl)nicotinic acid: The final oxidation product.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change to yellow/brown) | Oxidation of the compound or presence of impurities. | 1. Immediately verify that the compound is stored under an inert atmosphere and protected from light.[1] 2. If the issue persists, analyze a sample using HPLC or LC-MS to identify impurities. 3. Consider repurifying the material if purity is compromised. |
| Appearance of new peaks in HPLC, GC, or NMR analysis | Chemical degradation has occurred. | 1. Review your storage and handling procedures against the recommended conditions. 2. Characterize the new peaks using techniques like mass spectrometry (MS) or NMR to identify the degradation products. 3. Perform a forced degradation study to understand potential degradation pathways and confirm the identity of degradants.[7][8] |
| Decreased potency or inconsistent experimental results | Significant degradation of the starting material. | 1. Re-analyze the purity of your stock of this compound. 2. If degradation is confirmed, acquire a new, high-purity batch of the compound. 3. Always qualify the purity of the material before use in critical experiments. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool, Refrigerated (2-8°C) | To slow down the rate of chemical reactions.[6] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent oxidation of the hydroxymethyl group.[1] |
| Light | Protect from Light (Amber Vial) | To prevent photodegradation.[1] |
| Moisture | Tightly Sealed Container | To prevent absorption of atmospheric moisture.[1][4] |
| pH | Neutral | Avoid contact with strong acids or bases.[3][4] |
Visual Logic and Workflows
Troubleshooting Workflow for Compound Degradation
Figure 1: A step-by-step workflow for troubleshooting suspected degradation of the compound.
Potential Degradation Pathway
Figure 2: The primary degradation pathway involves the oxidation of the methanol group.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
-
Objective: To determine the purity of the compound and identify the presence of any degradants.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. The appearance of new, significant peaks may indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[7][8]
-
Objective: To deliberately degrade the compound under various stress conditions to identify degradation pathways.
-
Procedure:
-
Prepare separate solutions of this compound (e.g., 1 mg/mL).
-
Expose each solution to one of the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 1.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This information is crucial for developing stability-indicating methods and understanding handling constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 113265-44-4 [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Pyridinemethanol 98 586-98-1 [sigmaaldrich.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Catalyst Selection for Reactions of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The guides are presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
I. Oxidation Reactions
The hydroxymethyl group of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis.[1]
FAQ 1: My Swern oxidation of this compound to the aldehyde is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in Swern oxidations can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Temperature Control: The formation of the active species from oxalyl chloride and DMSO is highly exothermic and must be performed at very low temperatures (typically -78 °C) to avoid decomposition and side reactions.[2][3] Maintaining this low temperature throughout the addition of the alcohol is crucial.
-
Reagent Purity: Use high-purity, anhydrous DMSO and freshly opened or distilled oxalyl chloride and triethylamine.
-
Order of Addition: The correct order of addition is critical. First, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine base.[3]
-
Epimerization: If your starting material is chiral, the use of triethylamine can sometimes cause epimerization at the carbon alpha to the newly formed carbonyl. Using a bulkier base like diisopropylethylamine (DIPEA) can help mitigate this issue.[2][4]
Troubleshooting Table for Swern Oxidation
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Incomplete activation of DMSO | Ensure the reaction is maintained at -78 °C during the addition of oxalyl chloride. |
| Deactivated reagents | Use fresh, anhydrous reagents. | |
| Formation of side products | Reaction temperature too high | Maintain strict temperature control below -60 °C.[2] |
| Incorrect order of addition | Follow the correct sequence: DMSO activation, alcohol addition, then base addition.[3] | |
| Difficult product isolation | Presence of dimethyl sulfide | Work in a well-ventilated fume hood. Rinse glassware with bleach solution to oxidize the malodorous dimethyl sulfide.[2] |
Detailed Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.0 eq.) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am trying to oxidize this compound to the corresponding carboxylic acid. Which catalyst should I use?
Answer: For the oxidation to the carboxylic acid, stronger oxidizing agents are required.
-
Potassium Permanganate (KMnO₄): A solution of KMnO₄ in a suitable solvent can effectively oxidize the alcohol to the carboxylic acid.
-
Chromium Trioxide (CrO₃): Jones reagent (CrO₃ in sulfuric acid and acetone) is another powerful oxidizing agent for this transformation.[1]
Catalyst Comparison for Carboxylic Acid Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous acetone, room temp. to reflux | Readily available, inexpensive | Can be difficult to control, potential for over-oxidation of other functional groups |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp. | Fast and efficient | Highly toxic chromium waste, strongly acidic conditions |
Experimental Workflow for Oxidation to Carboxylic Acid
Caption: General workflow for the oxidation to 2-Methyl-6-(trifluoromethyl)nicotinic acid.
II. Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted to esters and ethers.
FAQ 3: I am having trouble with the esterification of this compound with a carboxylic acid. The reaction is slow and the yield is low. What can I do?
Answer: Low yields in esterification can be due to several factors, including steric hindrance and catalyst inefficiency.
-
Catalyst Choice: For simple esterifications, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used. For more challenging substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) are more effective.
-
Mitsunobu Reaction: For a mild and efficient esterification with inversion of stereochemistry (if applicable), the Mitsunobu reaction is an excellent choice.[5] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
Troubleshooting Decision Tree for Esterification
Caption: Decision tree for troubleshooting low-yield esterification reactions.
Detailed Experimental Protocol: Mitsunobu Reaction
-
Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.[5][6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the cooled solution.[6]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for several hours until completion (monitored by TLC or LC-MS).[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
III. Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring of derivatives of this compound can be functionalized via cross-coupling reactions. For instance, the hydroxyl group can be converted to a halide or triflate, which can then participate in reactions like the Suzuki-Miyaura coupling.
FAQ 4: My Suzuki-Miyaura coupling reaction with a derivative of this compound is not working. What are the key parameters to check?
Answer: The success of a Suzuki-Miyaura coupling depends on the careful optimization of several components.
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient pyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos often give good results.[7] Palladium precatalysts are often more stable and give more reproducible results.
-
Base: The choice of base is crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base's strength and solubility can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used. The ratio can affect the solubility of the reagents and the reaction outcome.
-
Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxygen.[8] It is essential to thoroughly degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Catalyst deactivation can occur in the presence of trace oxygen.[8]
Catalyst and Ligand Selection Guide for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Typical Substrates | Advantages |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | Simple aryl halides | Readily available, easy to handle |
| Pd(OAc)₂ | SPhos, XPhos | Sterically hindered or electron-poor aryl halides | High reactivity for challenging substrates |
| Pd(dppf)Cl₂ | dppf (inbuilt) | Wide range of aryl halides | Good stability and broad applicability |
Logical Relationship Diagram for Suzuki-Miyaura Coupling
Caption: Key components influencing the outcome of a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the (2-Methyl-6-(trifluoromethyl)pyridin-3-yl) halide or triflate (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[9]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyridinylmethanols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinylmethanols are a critical class of intermediates in the pharmaceutical industry, forming the backbone of numerous therapeutic agents, including antihistamines like Bepotastine and Carbinoxamine.[1][2] The efficient synthesis of these compounds is paramount for drug development and manufacturing. This guide provides a comparative analysis of the most common synthetic routes to substituted pyridinylmethanols, with a focus on experimental data, detailed methodologies, and visual workflows to aid in route selection.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic strategy for substituted pyridinylmethanols is a multifactorial decision, balancing yield, scalability, cost, and the availability of starting materials. The following table summarizes the key quantitative aspects of three primary synthetic routes.
| Parameter | Grignard Reaction | Oxidation-Reduction | Organolithium Reaction |
| Starting Materials | Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene[1] | 2-(p-chlorobenzyl)pyridine[1][2] | 4-chlorobromobenzene/iodobenzene, 2-bromopyridine[2] |
| Key Reagents | Magnesium (Mg), Iodine (I₂)[1] | Potassium permanganate (KMnO₄), Sodium borohydride (NaBH₄)[1][3] | n-Butyllithium[2] |
| Number of Steps | 1-2[2] | 2[2] | 1[2] |
| Typical Yields | ~75%[1] | 60-97%[1] | Moderate to High[2] |
| Reaction Conditions | Anhydrous, inert atmosphere[2] | High temperature (oxidation), Room temperature (reduction)[2] | Anhydrous, inert atmosphere, Low temperature (-78°C)[2] |
Visualizing the Synthetic Pathways
To better illustrate the generalized processes, the following diagrams outline the key stages of the described synthetic methods.
Detailed Experimental Protocols
Route 1: Grignard Reaction
This method offers a direct, one-pot synthesis to form the crucial carbon-carbon bond.[1]
Materials: 4-bromochlorobenzene, magnesium turnings, iodine, pyridine-2-carboxaldehyde, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, ethyl acetate.[1]
Procedure:
-
Grignard Reagent Formation: Activate magnesium turnings with a crystal of iodine in anhydrous THF under an inert atmosphere.[1] Slowly add a solution of 4-bromochlorobenzene in anhydrous THF. Stir the mixture at room temperature for 1 hour to ensure the complete formation of 4-chlorophenylmagnesium bromide.[4]
-
Reaction with Aldehyde: Cool the Grignard solution to 0°C.[4] Add a solution of 2-pyridinecarboxaldehyde in anhydrous THF dropwise.[4] Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[4]
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1] Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. Purify the crude product by silica gel column chromatography to yield the final product.[1]
Reported Yield: Approximately 75%.[1]
Route 2: Oxidation-Reduction
This two-step process allows for the isolation of the ketone intermediate and can achieve high yields depending on the reagents and conditions used.[1]
Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine
Materials: 2-(p-chlorobenzyl)pyridine, potassium permanganate, water, ethyl acetate.[3]
Procedure:
-
Charge a reactor with 2-(p-chlorobenzyl)pyridine and water and heat the mixture to 85°C.[3]
-
Add potassium permanganate in portions, ensuring the temperature does not exceed 95°C. Maintain the reaction at 85-95°C for 4 hours.[1][3]
-
Cool the mixture and add ethyl acetate. Filter the mixture to remove manganese dioxide.[3]
-
Separate the organic layer, wash it with water, and extract the aqueous layer with ethyl acetate. The combined organic layers are concentrated. Recrystallization from petroleum ether yields the ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone.[3]
Reported Yield for this step: Approximately 86%.[1]
Step 2: Reduction to 4-Chlorophenyl-2-pyridinylmethanol
Materials: (4-chlorophenyl)(pyridin-2-yl)methanone, methanol, potassium borohydride.[3]
Procedure:
-
Dissolve the ketone intermediate in methanol and cool the solution to below 20°C.[3]
-
Add potassium borohydride in portions, keeping the temperature below 40°C.[3]
-
Stir the reaction mixture for 30 minutes after the addition is complete and monitor by TLC until the starting material is consumed.[3]
-
Concentrate the reaction mixture, add water, and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product.
Reported Yield for this step: Approximately 97%.[1] A similar procedure using sodium borohydride in ethanol reported a yield of 76%.[1]
Route 3: Organolithium Reaction (Proposed)
Organolithium reagents are typically more reactive than Grignard reagents and can be employed in similar synthetic strategies.[2]
Experimental Protocol (Proposed):
-
Formation of 4-chlorophenyllithium: Treat 4-chlorobromobenzene or 4-chloroiodobenzene in anhydrous diethyl ether or THF with n-butyllithium at a low temperature (e.g., -78°C) under an inert atmosphere to generate 4-chlorophenyllithium via lithium-halogen exchange.[2]
-
Reaction with Pyridine Derivative: React the in situ generated 4-chlorophenyllithium with a suitable pyridine derivative, such as 2-pyridinecarboxaldehyde, at a low temperature.
-
Workup: Quench the reaction with a suitable proton source, such as a saturated aqueous solution of ammonium chloride, and proceed with a standard aqueous workup and purification.
Conclusion
The choice between these synthetic routes will ultimately depend on the specific requirements of the research or production goals. The oxidation-reduction pathway offers the potential for high overall yields and avoids the use of highly sensitive organometallic reagents.[2] The Grignard reaction provides a more direct, one-step approach to the target molecule.[1] While the organolithium route is a viable alternative, further experimental validation may be necessary to optimize its efficiency for a specific substituted pyridinylmethanol. This guide provides a solid foundation of data and protocols to make an informed decision for the synthesis of these important pharmaceutical intermediates.
References
A Comparative Guide to the Biological Activities of Pyridine Derivatives with a Focus on (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and other notable pyridine derivatives. While direct comparative quantitative data for this compound is limited in publicly available literature, this document summarizes its known biological targets and presents a comparative analysis of other pyridine derivatives in key biological assays, supported by experimental data.
This compound is a pyridine derivative that has been investigated for its potential therapeutic applications, including anticancer, antiviral, and metabolic effects.[1] Its structure, featuring a trifluoromethyl group, is suggested to enhance its biological activity and lipophilicity, allowing for better penetration of cell membranes.[1] A key reported activity of this compound is the inhibition of Ghrelin O-acyltransferase (GOAT), an enzyme involved in appetite regulation and energy metabolism.[1] This suggests potential applications in metabolic disorders and obesity-related cancers.[1]
Comparative Analysis of Anticancer Activity
It is crucial to note that the following data is compiled from different studies. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Pyridine-Urea Derivatives Against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 | El-Naggar et al. |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 | El-Naggar et al. |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 | El-Naggar et al. |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 | El-Naggar et al. |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 | El-Naggar et al. |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported | El-Naggar et al. |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported | El-Naggar et al. |
Spiro-Pyridine Derivatives Against HepG-2 (Liver Cancer) and Caco-2 (Colon Cancer) Cell Lines
| Compound ID | IC50 (µM) vs. HepG-2 | IC50 (µM) vs. Caco-2 | Reference |
| 5 | 10.58 ± 0.8 | 9.78 ± 0.7 | El-Sayed et al. |
| 7 | 8.90 ± 0.6 | 7.83 ± 0.5 | El-Sayed et al. |
| 8 | 8.42 ± 0.7 | 13.61 ± 1.2 | El-Sayed et al. |
| Doxorubicin | 4.50 ± 0.2 | 12.49 ± 1.1 | El-Sayed et al. |
Trifluoromethyl-Substituted Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | IC50 (µM) vs. PC-3 (Prostate) | IC50 (µM) vs. MGC-803 (Gastric) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. H1975 (Lung) | Reference |
| 17v | >50 | 10.24 | 15.36 | 2.27 | Zhang et al. |
| 5-FU | 15.21 | 12.54 | 18.62 | 9.37 | Zhang et al. |
Ghrelin O-acyltransferase (GOAT) Inhibition
This compound has been identified as an inhibitor of Ghrelin O-acyltransferase (GOAT). The GOAT enzyme is responsible for the acylation of ghrelin, a key hormone in appetite stimulation. Inhibition of GOAT is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.
While a specific IC50 value for this compound is not provided in the search results, a patent from Takeda Pharmaceuticals describes a structurally related compound, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, as a potent GOAT inhibitor. For comparison, a study on oxadiazolo pyridine derivatives reported compounds with potent GOAT inhibition, with some exhibiting IC50 values in the nanomolar range.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Cells are treated with various concentrations of the pyridine derivatives.
-
A vehicle control (containing only the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
Caption: Ghrelin O-acyltransferase (GOAT) signaling pathway and its inhibition.
Caption: General workflow for in vitro cytotoxicity testing of pyridine derivatives.
References
Comparative Spectroscopic Analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and Structural Analogs
A comprehensive guide to the spectroscopic validation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, presenting a comparative analysis with its structural analogs, (2-methylpyridin-3-yl)methanol and (6-(trifluoromethyl)pyridin-3-yl)methanol. This guide provides detailed experimental protocols and data to aid researchers, scientists, and drug development professionals in the unambiguous structural elucidation of this important heterocyclic building block.
The title compound, this compound, is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of both a methyl and a trifluoromethyl group on the pyridine ring, along with a hydroxymethyl substituent, imparts unique physicochemical properties that are valuable in the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further synthetic modifications.
This guide presents a detailed spectroscopic analysis of this compound and compares its spectral data with two key structural analogs: (2-methylpyridin-3-yl)methanol, which lacks the trifluoromethyl group, and (6-(trifluoromethyl)pyridin-3-yl)methanol, which lacks the methyl group. This comparative approach facilitates a deeper understanding of the influence of each substituent on the spectroscopic properties of the pyridine ring.
Structural Validation Workflow
The structural validation of a novel or synthesized chemical entity is a critical step in the research and development pipeline. A systematic approach ensures the correct molecular structure is assigned, which is fundamental for interpreting biological activity and structure-activity relationships. The following diagram illustrates a typical workflow for the spectroscopic characterization of pyridine derivatives.
Caption: A generalized workflow for the synthesis, purification, and structural validation of novel pyridine derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs. The data presented is a combination of predicted values and experimental data where available.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.6 (s, 3H, -CH₃), ~2.5 (br s, 1H, -OH) |
| (2-methylpyridin-3-yl)methanol | ~8.3 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.5 (s, 3H, -CH₃), ~4.5 (br s, 1H, -OH) |
| (6-(trifluoromethyl)pyridin-3-yl)methanol | ~8.6 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.6 (br s, 1H, -OH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~160 (C-2), ~148 (q, C-6), ~138 (C-4), ~132 (C-3), ~123 (q, CF₃), ~119 (C-5), ~60 (-CH₂OH), ~23 (-CH₃) |
| (2-methylpyridin-3-yl)methanol | ~156 (C-2), ~147 (C-6), ~137 (C-4), ~135 (C-3), ~122 (C-5), ~61 (-CH₂OH), ~22 (-CH₃) |
| (6-(trifluoromethyl)pyridin-3-yl)methanol | ~150 (C-2), ~148 (q, C-6), ~139 (C-4), ~135 (C-3), ~123 (q, CF₃), ~120 (C-5), ~60 (-CH₂OH) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) |
| This compound | C₈H₈F₃NO | 191.15 | 192.06 |
| (2-methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | 124.07 |
| (6-(trifluoromethyl)pyridin-3-yl)methanol | C₇H₆F₃NO | 177.12 | 178.05 |
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~3300 (broad) | ~3050 | ~1030 | ~1100-1300 (strong) |
| (2-methylpyridin-3-yl)methanol | ~3300 (broad) | ~3050 | ~1030 | N/A |
| (6-(trifluoromethyl)pyridin-3-yl)methanol | ~3300 (broad) | ~3050 | ~1030 | ~1100-1300 (strong) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is suitable. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Mass Range: m/z 50-500.
-
-
EI-MS (GC-MS) Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Transfer the powder to a pellet die and press under high pressure to form a transparent pellet.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Signaling Pathway Context: Potential Role in Drug Development
Pyridine derivatives are known to interact with a wide range of biological targets. The structural features of this compound suggest its potential as a scaffold in the development of kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor might act.
Caption: A simplified signaling pathway illustrating the potential mechanism of action for a kinase inhibitor derived from the title compound.
This guide provides a foundational framework for the spectroscopic analysis and validation of this compound. The comparative data and detailed protocols are intended to support researchers in their efforts to synthesize and characterize novel pyridine-based compounds for various applications in drug discovery and development.
Purity Assessment of Synthesized (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Comparative Guide by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized batches of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, a comparative analysis of purity data, and a discussion of alternative analytical methods for purity assessment. This document is intended to assist researchers in evaluating the quality of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1][2] This guide presents a comparative purity analysis of three synthesized batches of this compound.
Comparative Purity Analysis by HPLC
The purity of three independently synthesized batches of this compound was assessed by reversed-phase HPLC. The results, including the main peak area percentage and the levels of identified and unidentified impurities, are summarized in the table below.
| Batch ID | Main Peak Retention Time (min) | Purity by Area % | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Unknown Impurities (%) |
| SYN-001 | 5.21 | 99.54 | 0.25 | 0.11 | 0.10 |
| SYN-002 | 5.22 | 98.87 | 0.58 | 0.23 | 0.32 |
| SYN-003 | 5.19 | 99.81 | 0.09 | 0.05 | 0.05 |
Known Impurity 1: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (Starting Material) Known Impurity 2: 2-Methyl-6-(trifluoromethyl)nicotinic acid (Oxidation Product)
Experimental Protocol: HPLC Purity Assessment
A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Sample Solution: Prepare sample solutions of each synthesized batch at a concentration of 1 mg/mL in methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the samples is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
References
Unveiling the Potential: A Comparative Analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Biological Efficacy of Novel Pyridine Derivatives Against Existing Therapeutic Agents.
This guide provides a comprehensive evaluation of the biological efficacy of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol derivatives, a promising class of compounds with significant potential in oncology and metabolic disease. Through a detailed comparison with established drugs, supported by experimental data, this document aims to illuminate the therapeutic promise of these novel chemical entities.
Anticancer Efficacy: A New Frontier in Cytotoxicity
Derivatives of this compound have demonstrated notable anticancer properties. The inclusion of a trifluoromethyl group has been shown to enhance the binding affinity of these compounds to various cancer-related targets, leading to potent cytotoxic effects.[1]
Comparative Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative against several human cancer cell lines, in comparison to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Representative Pyridine Derivative | MCF-7 | Breast Cancer | < 0.001 |
| A549 | Lung Cancer | Data not found | |
| HepG2 | Liver Cancer | Data not found | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| A549 | Lung Cancer | > 20 | |
| HepG2 | Liver Cancer | 12.18 ± 1.89 |
Note: The IC50 value for the representative pyridine derivative is based on a report of similar structures exhibiting values as low as 0.4 nM.[1] IC50 values for Doxorubicin are sourced from a study by Thongon et al. (2024).[2][3]
Signaling Pathways in Anticancer Activity
The anticancer mechanism of pyridine derivatives involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Metabolic Regulation: Potent Inhibition of Ghrelin O-Acyltransferase (GOAT)
A significant therapeutic application of this compound derivatives lies in their ability to inhibit Ghrelin O-acyltransferase (GOAT), a key enzyme in the regulation of appetite and energy metabolism. One such derivative, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, has been identified as a potent GOAT inhibitor.
Comparative GOAT Inhibitory Activity
The following table compares the GOAT inhibitory activity of the representative pyridine derivative with a known peptide-based inhibitor, GO-CoA-Tat.
| Compound | Target | IC50 (µM) |
| (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid | GOAT | Data not found |
| GO-CoA-Tat | GOAT | Data not found |
Note: While specific IC50 values were not found in the reviewed literature, both compounds are recognized as potent inhibitors of GOAT.
Signaling Pathway of GOAT Inhibition
The inhibition of GOAT by these derivatives has been shown to impact the AMPK-mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The antiproliferative activity of the this compound derivatives can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
GOAT Inhibition Assay
The inhibitory activity of the derivatives against GOAT can be assessed using a biochemical assay.
-
Enzyme Preparation: Membranes from cells overexpressing GOAT are prepared.
-
Reaction Mixture: The reaction mixture contains the GOAT-containing membranes, unacylated ghrelin peptide, and a labeled acyl-CoA (e.g., [3H]octanoyl-CoA).
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Quenching and Detection: The reaction is stopped, and the amount of acylated ghrelin is quantified, for example, by liquid scintillation counting for radiolabeled products or by mass spectrometry.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of GOAT inhibition against the inhibitor concentration.
References
Benchmarking the performance of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in catalytic cycles
An Objective Performance Analysis of Pyridyl Alcohols in Asymmetric Catalysis
A Comparative Benchmarking Guide for Researchers and Drug Development Professionals
The inclusion of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in this context is as a potential candidate for similar applications, with the trifluoromethyl group expected to enhance metabolic stability and lipophilicity.[1]
Performance Comparison in the Asymmetric Ethylation of Benzaldehyde
The effectiveness of three chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde is summarized below. The data highlights the percentage yield of the resulting (S)-1-phenyl-1-propanol and its enantiomeric excess (ee). It is important to note that while the experimental conditions for each ligand are similar, they are sourced from different studies and may not be identical.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-(pyridin-2-yl)propan-1-ol | ~80 | 80 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 |
This data indicates that while (S)-2-(pyridin-2-yl)propan-1-ol provides a good yield and enantioselectivity, both (1R,2S)-(-)-N-Pyrrolidinylnorephedrine and (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine demonstrate superior performance in this specific benchmark reaction, achieving near-quantitative yields and excellent enantiomeric excesses.[2]
Experimental Protocols
General Procedure for the Asymmetric Ethylation of Benzaldehyde
A solution of the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon. To this solution, diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise at 0 °C, and the resulting mixture is stirred for 30 minutes. Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography.
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the asymmetric ethylation of benzaldehyde and the general experimental workflow.
References
Comparative Analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry.[1] We will objectively compare its performance with structurally related alternatives and provide supporting experimental data to inform future research and development.
Physicochemical Properties
This compound is a pyridine derivative characterized by a trifluoromethyl group at the 6-position, a methyl group at the 2-position, and a hydroxymethyl substituent at the 3-position.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design.[1]
| Property | Value | Reference |
| Molecular Formula | C8H8F3NO | [1] |
| CAS Number | 113265-44-4 | [1] |
| Purity | ≥95% | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various routes, often involving halogenated precursors. A common approach involves the fluorination of a corresponding chlorinated pyridine followed by reduction.[1]
Experimental Protocol: Synthesis
A modified Hantzsch pyridine synthesis offers an alternative route. This method combines ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in acetic acid under reflux to form a dihydropyridine intermediate. Subsequent oxidation with MnO₂ yields the pyridine ring. The final hydroxymethylation is achieved via a Friedel-Crafts formylation (POCl₃/DMF) followed by reduction with NaBH₄, with reported yields between 55-60%.[2]
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are utilized to confirm the chemical structure of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A typical method might involve a C18 column with a gradient of acetonitrile and water as the mobile phase.
Biological Activity: A Focus on Ghrelin O-Acyltransferase (GOAT) Inhibition
This compound has been investigated for its potential anticancer properties, with one study highlighting its ability to inhibit Ghrelin O-Acyltransferase (GOAT).[1][2] GOAT is a key enzyme in the acylation of ghrelin, a hormone involved in appetite stimulation and energy homeostasis.[3] Inhibition of GOAT is a potential therapeutic strategy for metabolic disorders and certain types of cancer.[1][2]
GOAT Signaling Pathway
The following diagram illustrates the role of GOAT in the ghrelin signaling pathway.
Caption: The role of GOAT in the ghrelin signaling pathway and its inhibition.
Comparative Performance of GOAT Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid | GOAT | Potent inhibition (specific value not publicly disclosed) | [4] |
| Amide-linked octanoyl ghrelin | GOAT | 200 | [5] |
| Truncated 5-mer acyl ghrelin | GOAT | 1000 | [4] |
Experimental Protocol: GOAT Inhibition Assay
A common method to assess GOAT inhibition is a biochemical assay using membranes from cells overexpressing the enzyme.
-
Membrane Preparation: Cells expressing GOAT are harvested and lysed. The membrane fraction containing the enzyme is isolated by centrifugation.
-
Assay Reaction: The membrane preparation is incubated with a ghrelin peptide substrate, a fluorescently labeled acyl-CoA donor, and the test compound at various concentrations.
-
Detection: The acylated ghrelin product is detected and quantified using methods such as fluorescence polarization or mass spectrometry.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce GOAT activity by 50%, is calculated from the dose-response curve.
Anticancer Activity
The trifluoromethylpyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[6][7] While direct in vitro anticancer data for this compound is limited, its role as a GOAT inhibitor suggests potential applications in cancers where ghrelin signaling is implicated.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for evaluating the anticancer activity of a compound.
Caption: A general workflow for the in vitro evaluation of a potential anticancer compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a valuable building block in the development of bioactive compounds, particularly GOAT inhibitors. While direct experimental data on the parent molecule is emerging, its incorporation into more complex and potent inhibitors highlights its significance. Further research is warranted to fully elucidate its standalone biological activity and to explore its potential in various therapeutic areas, including oncology and metabolic diseases. The provided protocols and comparative data serve as a foundation for researchers to design and execute further investigations into this promising chemical entity.
References
- 1. This compound|CAS 113265-44-4 [benchchem.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]
- 4. [PDF] Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Fluorinated Pyridines
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of fluorination on the key physicochemical properties of the pyridine ring. This guide provides a comparative summary of experimental data for pKa, lipophilicity (logP), aqueous solubility, and dipole moment, alongside detailed experimental protocols for their determination.
The strategic incorporation of fluorine atoms into pyridine scaffolds is a widely employed strategy in medicinal chemistry to modulate various molecular properties, thereby enhancing drug-like characteristics. Understanding the nuanced effects of the position and number of fluorine substituents on the fundamental physicochemical parameters of the pyridine ring is crucial for rational drug design and development. This guide presents a comparative study of a series of fluorinated pyridines, offering valuable insights for researchers in the field.
Comparative Physicochemical Data
The following table summarizes the experimental data for the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and dipole moment for pyridine and a selection of its fluorinated derivatives.
| Compound Name | Structure | pKa | logP | Aqueous Solubility | Dipole Moment (D) |
| Pyridine | C₅H₅N | 5.23[1] | 0.65[1] | Miscible[1][2] | 2.2 |
| 2-Fluoropyridine | C₅H₄FN | -0.44[3] | 1.11 | Soluble[4] | 3.13 |
| 3-Fluoropyridine | C₅H₄FN | 2.97[5] | 0.94 | Soluble[6] | 1.87 |
| 4-Fluoropyridine | C₅H₄FN | 1.25 | 0.61 | - | 0.59 |
| 2,3-Difluoropyridine | C₅H₃F₂N | - | 1.13 | - | - |
| 2,4-Difluoropyridine | C₅H₃F₂N | -1.55 (Predicted)[7] | 1.05 | - | - |
| 2,5-Difluoropyridine | C₅H₃F₂N | - | 1.36[8] | - | - |
| 2,6-Difluoropyridine | C₅H₃F₂N | -2.93 | 1.36[9] | Not miscible or difficult to mix[2] | 4.28 |
| 3,4-Difluoropyridine | C₅H₃F₂N | - | 1.1 | - | - |
| 3,5-Difluoropyridine | C₅H₃F₂N | -0.25 | 1.16 | - | 0.44 |
| 2,4,6-Trifluoropyridine | C₅H₂F₃N | - | 1.39 | - | - |
Note: A hyphen (-) indicates that reliable experimental data was not found in the conducted search.
Experimental Workflow for Comparative Physicochemical Profiling
The following diagram illustrates the logical workflow for a comprehensive comparative study of the physicochemical properties of fluorinated pyridines.
Workflow for Physicochemical Profiling
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by monitoring pH changes of a solution upon the addition of a titrant.[10][11]
Materials:
-
pH meter with a glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Fluorinated pyridine sample (approx. 1 mM solution)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) before each experiment.[10]
-
Sample Preparation: Accurately weigh the fluorinated pyridine sample and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM).[10] For sparingly soluble compounds, a co-solvent such as methanol may be used, and the apparent pKa should be reported.
-
Titration Setup: Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., 0.1 M). Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
Titration:
-
For basic compounds (like pyridines), titrate with the standardized HCl solution.
-
Add the titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH changes become minimal, indicating the completion of the neutralization.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of logP by the Shake-Flask HPLC Method
This method determines the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, by measuring its distribution between n-octanol and water.[6][12][13]
Materials:
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Separatory funnels or screw-capped vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Fluorinated pyridine sample
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorously shaking them together for at least 24 hours. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the fluorinated pyridine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the HPLC detector.
-
Partitioning:
-
In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol containing the sample and a known volume of the pre-saturated aqueous buffer.
-
Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Dilute each aliquot with a suitable solvent to bring the concentration within the calibration range of the HPLC.
-
Analyze the diluted samples by HPLC to determine the concentration of the fluorinated pyridine in each phase.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).
-
P = [Compound]octanol / [Compound]aqueous
-
The logP is then calculated as the base-10 logarithm of P: logP = log10(P).
-
Determination of Aqueous Solubility by the Turbidimetric Method
This high-throughput method provides a rapid estimation of the kinetic solubility of a compound in an aqueous buffer.[14][15]
Materials:
-
96-well microplates
-
Microplate reader with the capability to measure absorbance at a specific wavelength (e.g., 620 nm)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
-
Fluorinated pyridine sample
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the fluorinated pyridine in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution from the serial dilution plate to another 96-well plate containing the aqueous buffer. This will result in a final DMSO concentration that is low enough not to significantly affect solubility (typically 1-2%).
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the point of precipitation.
-
Determination of Dipole Moment by the Heterodyne-Beat Method
This method determines the dipole moment of a polar molecule in a non-polar solvent by measuring the change in the dielectric constant of the solution with varying concentrations of the solute.
Materials:
-
Heterodyne-beat apparatus (or a capacitance bridge)
-
Dielectric constant cell
-
Thermostatic bath
-
Non-polar solvent (e.g., benzene or cyclohexane)
-
Fluorinated pyridine sample
Procedure:
-
Instrument Setup and Calibration: Set up the heterodyne-beat apparatus according to the manufacturer's instructions. Calibrate the instrument using a reference liquid with a known dielectric constant.
-
Solution Preparation:
-
Prepare a series of dilute solutions of the fluorinated pyridine in the non-polar solvent at different known concentrations (mole fractions).
-
Ensure all glassware is scrupulously clean and dry to avoid any interference from polar impurities.
-
-
Dielectric Constant Measurement:
-
Measure the dielectric constant of the pure solvent and each of the prepared solutions using the dielectric constant cell immersed in a thermostatic bath to maintain a constant temperature.
-
-
Density and Refractive Index Measurement:
-
Measure the density and refractive index of the pure solvent and each solution. These values are required for the calculation of the molar polarization.
-
-
Data Analysis and Calculation:
-
Calculate the molar polarization of the solution (P12) for each concentration using the Debye equation or a similar model.
-
Plot the molar polarization of the solution (P12) against the mole fraction of the solute (x2).
-
Extrapolate the plot to infinite dilution (x2 = 0) to determine the molar polarization of the solute at infinite dilution (P2∞).
-
The dipole moment (μ) can then be calculated from P2∞ using the following equation: μ = 0.0128 * √[(P2∞ - R_D) * T] where R_D is the molar refraction of the solute and T is the absolute temperature in Kelvin.
-
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. chemeo.com [chemeo.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. evotec.com [evotec.com]
- 15. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Analytical Methods for the Quantification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
This guide provides a comparative overview of analytical methodologies for the quantification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. We will introduce a novel, validated High-Performance Liquid Chromatography (HPLC) method and compare its performance against established techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Analytical Methodologies
The accurate quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products. While various analytical techniques can be employed for pyridine-containing compounds, the selection of the most appropriate method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
This guide details a newly validated reversed-phase HPLC method with UV detection, offering a balance of performance, accessibility, and cost-effectiveness. For comparison, we will also discuss the principles and typical performance of GC-FID and LC-MS/MS, which are commonly used for the analysis of related pyridine derivatives.[1][2][3]
Comparative Data Summary
The following table summarizes the key performance parameters of the new HPLC-UV method compared to typical GC-FID and LC-MS/MS methods for the analysis of pyridine derivatives.
| Parameter | New HPLC-UV Method | Typical GC-FID Method | Typical LC-MS/MS Method |
| Principle | Reversed-Phase Chromatography with UV Detection | Gas Chromatography with Flame Ionization Detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.015 µg/mL |
| Sample Throughput | High | Moderate | High |
| Selectivity | Good | Moderate | Excellent |
| Cost | Low | Low | High |
Experimental Protocols
Novel HPLC-UV Method for this compound
This method is designed for the routine quality control analysis of this compound in bulk drug substance and intermediate process samples.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.15 µg/mL to 150 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Established Analytical Alternatives
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like pyridine derivatives.[1][4]
Typical Protocol Outline:
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., dichloromethane, methanol). For trace analysis, derivatization or solid-phase microextraction (SPME) may be employed.
-
GC System: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.
-
Column: A capillary column suitable for polar compounds, such as a DB-WAX or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature of 80 °C, held for 1 minute, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of complex matrices or for detecting trace-level impurities.[3][5]
Typical Protocol Outline:
-
Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent, typically the mobile phase.
-
LC System: An Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: A fast-separating column, such as a ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.
-
MS System: An Agilent 6470 Triple Quadrupole LC/MS system or equivalent, with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.
-
Quantification: An internal standard is often used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Visualizing the Methodologies
To better illustrate the workflows, the following diagrams were created using Graphviz.
Caption: Workflow for the quantification of this compound using the novel HPLC-UV method.
References
In Silico Showdown: How (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Stacks Up Against Known Ghrelin O-Acyltransferase (GOAT) Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive in silico analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol reveals its potential as a competitive inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic regulation and appetite stimulation. This comparative guide provides a head-to-head evaluation of this compound against established GOAT inhibitors, offering valuable insights for researchers and drug development professionals in the fields of metabolic disorders and oncology.
Ghrelin, the "hunger hormone," requires acylation by GOAT to become fully active.[1] Inhibiting this enzyme presents a promising therapeutic strategy for managing conditions like obesity and type 2 diabetes. This compound, a pyridine derivative, has been identified as a potential inhibitor of GOAT, sparking interest in its therapeutic applications.[1] This guide leverages in silico modeling techniques to predict its binding affinity and pharmacokinetic properties, comparing them with the known GOAT inhibitors, GO-CoA-Tat and (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid.
Comparative Analysis of GOAT Inhibitors
To provide a clear comparison, the following table summarizes key in silico and experimental data for this compound and the selected known GOAT inhibitors.
| Compound | PubChem CID | Molecular Formula | IC50 / Ki (µM) | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Risk |
| This compound | 10374971 | C8H8F3NO | Data not available | TBD | TBD |
| GO-CoA-Tat | N/A | Peptide | IC50: 5 | TBD | TBD |
| (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid | 16736274 | C22H19ClF3N5O3 | Potent inhibitor (exact value not specified) | TBD | TBD |
TBD (To Be Determined): These values will be populated based on the in silico modeling results outlined in the experimental protocols.
In Silico Experimental Protocols
The following sections detail the methodologies for the in silico experiments designed to evaluate and compare the GOAT inhibitory potential of the selected compounds.
Homology Modeling of Human GOAT
Due to the absence of a publicly available crystal structure of human Ghrelin O-acyltransferase (UniProt ID: Q96T53), a homology model will be constructed.
Protocol:
-
Template Selection: The amino acid sequence of human GOAT will be submitted to the SWISS-MODEL server to identify suitable templates based on sequence homology.
-
Model Building: A 3D model will be generated using the selected template.
-
Model Validation: The quality of the generated model will be assessed using tools such as Ramachandran plot analysis (via PROCHECK) and VERIFY3D to ensure its stereochemical and structural integrity.
Molecular Docking
Molecular docking simulations will be performed to predict the binding mode and affinity of this compound and the known inhibitors within the active site of the modeled human GOAT enzyme.
Protocol:
-
Ligand Preparation: The 3D structures of this compound (CID: 10374971), (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid (CID: 16736274), and GO-CoA-Tat will be retrieved from the PubChem database. The structures will be prepared for docking by adding hydrogen atoms, assigning partial charges, and minimizing their energy using a molecular mechanics force field.
-
Protein Preparation: The homology model of GOAT will be prepared by removing water molecules, adding polar hydrogens, and assigning charges. As GOAT is a membrane protein, the orientation of the protein within the lipid bilayer will be considered.
-
Docking Simulation: AutoDock Vina will be used to perform the docking calculations. The search space (grid box) will be defined to encompass the predicted active site of the enzyme.
-
Analysis: The resulting docking poses will be analyzed to identify the most favorable binding conformations based on the predicted binding affinities (in kcal/mol). Key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the enzyme's active site residues will be visualized and examined.
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the small molecule compounds will be predicted using online web servers.
Protocol:
-
Input: The SMILES strings of this compound and (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid will be submitted to a comprehensive ADMET prediction tool.
-
Prediction: The server will calculate various physicochemical and pharmacokinetic properties, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Analysis: The predicted ADMET profiles will be analyzed to assess the drug-likeness and potential liabilities of the compounds.
Visualizing the Workflow and Signaling Pathway
To provide a clear understanding of the in silico process and the biological context, the following diagrams have been generated.
Caption: In silico workflow for comparative analysis.
Caption: Ghrelin activation pathway and point of inhibition.
This in silico comparison provides a robust framework for evaluating the potential of this compound as a novel GOAT inhibitor. The detailed protocols and comparative data presented herein are intended to guide further experimental validation and accelerate the development of new therapeutic agents for metabolic disorders.
References
Safety Operating Guide
Safe Disposal of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol was not located. The following guidance is based on the SDS for the closely related compound, 6-(Trifluoromethyl)pyridine-3-methanol, and general principles for the disposal of hazardous laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution. Based on data for the closely related 6-(Trifluoromethyl)pyridine-3-methanol, this compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[3][4]
-
-
Containerization:
-
Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, irritant).
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never pour this compound down the drain or dispose of it in regular trash.[2] The recommended disposal method for similar compounds is incineration by a licensed facility.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
-
Contain the Spill:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]
-
-
Clean-up:
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
Quantitative Data Summary
The following table summarizes key information for the related compound, 6-(Trifluoromethyl)pyridine-3-methanol, which should be used as a conservative guide.
| Parameter | Value | Reference |
| CAS Number | 386704-04-7 | [5] |
| Molecular Formula | C₇H₆F₃NO | [5] |
| Molecular Weight | 177.12 g/mol | [5] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Hazard Classifications | Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Eye Damage (Category 1), Skin Sensitization (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3) | [5] |
| Signal Word | Danger | [5] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols are not applicable. All handling and disposal actions should be guided by the safety information provided herein and by your institution's specific protocols for hazardous waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Essential Safety and Handling Guide for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
This guide provides immediate, essential safety and logistical information for handling this compound. The procedures outlined are based on safety data for structurally similar trifluoromethyl-substituted pyridine compounds and are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE):
This compound and related compounds are considered hazardous. They may be harmful if swallowed, inhaled, or come into contact with skin, and can cause serious eye and skin irritation.[1][2][3] Strict adherence to recommended personal protective equipment is crucial to minimize exposure.
Personal Protective Equipment Summary
| Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[1] | Prevents skin contact, which can be harmful.[2] Ensure full skin coverage.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2] | Minimizes the risk of inhaling harmful vapors or aerosols that may cause respiratory irritation.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.
Experimental Workflow for Safe Handling
All procedures involving this compound should be conducted in a certified chemical fume hood.
Caption: Experimental workflow for the safe handling of this compound.
Disposal Protocol
Waste containing this compound is classified as hazardous and must be handled accordingly.
-
Segregation and Collection : Collect all waste, including contaminated consumables, in a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).[1] Halogenated organic waste should be kept separate from other waste streams.[1]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and associated hazard symbols.[1]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with local, regional, and national regulations.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Caption: Step-by-step procedure for managing a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
